molecular formula C12H15NO2 B7939396 4-Cyclopropyl-L-phenylalanine HCl

4-Cyclopropyl-L-phenylalanine HCl

Katalognummer: B7939396
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: INIPWUPYILOWPM-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-L-phenylalanine HCl is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-L-phenylalanine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-L-phenylalanine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIPWUPYILOWPM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyclopropyl-L-phenylalanine HCl: Properties, Characterization, and Application

In the landscape of contemporary drug development, the rational design of therapeutic agents hinges on the ability to modulate pharmacological properties with surgical precision. Beyond the 20 proteinogenic amino acids, non-canonical amino acids (ncAAs) offer an expanded chemical toolbox, enabling chemists to overcome limitations in potency, selectivity, and pharmacokinetic profiles. Among these, derivatives of phenylalanine are of particular interest. This guide focuses on 4-Cyclopropyl-L-phenylalanine hydrochloride, a synthetic amino acid that incorporates a cyclopropyl moiety—a small, strained ring with profound implications for medicinal chemistry.

The cyclopropyl group is far from a simple steric substituent. Its unique electronic properties, stemming from significant ring strain, and its rigid, three-dimensional structure, confer a range of benefits. These include enhancing metabolic stability by blocking sites of oxidative metabolism, locking flexible molecules into bioactive conformations to improve potency, and fine-tuning physicochemical properties like lipophilicity.[1][2] As such, 4-Cyclopropyl-L-phenylalanine HCl serves as a high-value building block for synthesizing novel peptides and small-molecule drug candidates, making a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.[3] This document provides a comprehensive overview of its physical and chemical characteristics, detailed protocols for its analytical characterization, and insights into its application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a starting material are prerequisites for any successful research or development program.

Structure and Identification

The structure comprises an L-phenylalanine scaffold with a cyclopropyl ring attached at the para-position of the phenyl ring, supplied as a hydrochloride salt to improve handling and aqueous solubility.

Caption: Chemical Structure of 4-Cyclopropyl-L-phenylalanine HCl.

Table 1: Chemical Identifiers

Property Value Source(s)
IUPAC Name (2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride
Synonym(s) 4-Cyclopropyl-L-phenylalanine hydrochloride
CAS Number 1567916-29-3 [4]
Molecular Formula C₁₂H₁₆ClNO₂

| Molecular Weight | 241.72 g/mol | |

Physical and Chemical Properties

The data presented below is a consolidation of information from suppliers and safety data sheets for the title compound and structurally related amino acid hydrochlorides.

Table 2: Physical and Chemical Data Summary

Property Value Rationale / Comparative Data
Appearance White to off-white solid/powder Consistent with similar amino acid derivatives like 4-Amino-L-phenylalanine HCl.[5][6]
Solubility Soluble in water. Solubility in DMSO and other organic solvents is expected. The hydrochloride salt form generally confers aqueous solubility.[5] For related compounds, solubility in DMSO is reported to be high (e.g., >50 mg/mL).[7]
Melting Point No data available. For comparison, 4-Fluoro-L-phenylalanine HCl has a melting point of 245-251 °C (dec.).[8]
Stability Stable under standard ambient conditions. Safety data sheets for similar compounds recommend storage in a dry, well-ventilated place.[9][10][11]

| Storage | Short-term: Room Temperature. Long-term: 2-8°C recommended. Keep container tightly closed and protected from moisture. | This is a standard recommendation for amino acid derivatives to ensure long-term integrity.[6][12] |

Analytical Characterization: A Practical Guide

As a Senior Application Scientist, the core of our work lies not just in knowing the properties of a compound, but in robustly verifying them. Each batch of a critical reagent like 4-Cyclopropyl-L-phenylalanine HCl must be validated to ensure identity, purity, and structural integrity before its inclusion in a synthetic workflow or biological assay. The following sections provide both the rationale and practical protocols for this validation.

G cluster_0 Material Validation Workflow cluster_1 Spectroscopic Methods cluster_2 Chromatographic Method A Sample Receipt: 4-Cyclopropyl-L-phenylalanine HCl B Structural Identity Confirmation A->B C Purity Assessment A->C NMR NMR (¹H, ¹³C) - Proton Environment - Carbon Skeleton B->NMR MS Mass Spectrometry - Molecular Weight B->MS FTIR FTIR Spectroscopy - Functional Groups B->FTIR HPLC RP-HPLC - Purity (% Area) - Impurity Profile C->HPLC D Final Qualification NMR->D Data Review & Approval MS->D Data Review & Approval FTIR->D Data Review & Approval HPLC->D Data Review & Approval

Caption: A typical analytical workflow for the qualification of a chemical reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming not only the connectivity but also the stereochemistry (in this case, the L-configuration).

Expected ¹H NMR Spectrum (in D₂O):

  • Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm). Due to the para-substitution, they will appear as a classic AA'BB' system, often simplifying to two distinct doublets, each integrating to 2H.

  • Alpha-Proton (Cα-H): A triplet or doublet of doublets around 4.0-4.3 ppm, coupled to the two non-equivalent beta-protons.

  • Beta-Protons (Cβ-H₂): Two diastereotopic protons that will appear as a complex multiplet (likely two doublets of doublets) between 2.8 and 3.4 ppm.[13]

  • Cyclopropyl Protons: A set of complex multiplets in the upfield region (~0.5-1.5 ppm). The methine proton will be distinct from the two sets of methylene protons.

Expected ¹³C NMR Spectrum (in D₂O):

  • Carbonyl Carbon (C=O): ~170-175 ppm.

  • Aromatic Carbons: Four signals are expected. The carbon attached to the cyclopropyl group (Cζ) and the carbon attached to the methylene group (Cγ) will be distinct from the four other aromatic carbons, which should appear as two signals.

  • Alpha-Carbon (Cα): ~55-60 ppm.

  • Beta-Carbon (Cβ): ~35-40 ppm.

  • Cyclopropyl Carbons: One methine and one methylene carbon signal in the upfield region (~5-15 ppm).

Trustworthiness - A Self-Validating Protocol for NMR Analysis:

  • Preparation: Accurately weigh ~5-10 mg of 4-Cyclopropyl-L-phenylalanine HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (≥400 MHz is recommended for better resolution of multiplets).

  • Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.[14][15]

  • Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak.

  • Interpretation: Compare the obtained chemical shifts, integration values, and coupling patterns to the expected spectrum. The correlation of all signals provides a self-validating confirmation of the structure.

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight of the compound, providing a rapid and highly sensitive check of its identity. For this molecule, electrospray ionization (ESI) in positive mode is ideal.

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base.

  • Calculated Mass (C₁₂H₁₅NO₂): 205.11

  • Expected [M+H]⁺: 206.12 m/z

Trustworthiness - A Self-Validating Protocol for LC-MS Analysis:

  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Analysis: Inject a small volume (1-5 µL) of the sample.

  • Interpretation: Verify the presence of the target [M+H]⁺ ion in the mass spectrum with the correct isotopic pattern. This provides orthogonal confirmation to the NMR data.

Chromatographic Purity (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. For pharmaceutical applications, a purity of ≥98% is often required. A reversed-phase method is most appropriate for this compound.[16][17]

Trustworthiness - A Self-Validating Protocol for RP-HPLC Analysis:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 254 nm. The phenyl group provides a strong chromophore.

  • Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is reported as the area of the main peak relative to the total area of all peaks. A robust method will show a sharp, symmetrical main peak with good separation from any minor impurities.[18]

Applications in Research and Drug Development

The incorporation of 4-Cyclopropyl-L-phenylalanine into a peptide or small molecule is a strategic decision aimed at enhancing drug-like properties.

  • Metabolic Stability: The cyclopropyl group can act as a "metabolic shield." The C-H bonds on the cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl moiety can significantly increase the half-life of a drug.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can constrain the conformation of the phenylalanine side chain. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby increasing potency.[2][19]

  • Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor" mimic and can be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Peptide and Peptidomimetic Design: In peptide-based drug discovery, introducing this ncAA can result in peptides with enhanced proteolytic stability and altered receptor binding profiles.[3][19]

Safety and Handling

While specific toxicological data for 4-Cyclopropyl-L-phenylalanine HCl is not widely published, data from safety data sheets (SDS) for similar amino acid hydrochlorides provide general handling guidelines.[20]

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]

Conclusion

4-Cyclopropyl-L-phenylalanine HCl is more than just another synthetic amino acid; it is a strategic tool for molecular design. Its unique combination of a chiral amino acid backbone and a functionally potent cyclopropyl group provides medicinal chemists with a valuable building block to address common challenges in drug discovery, particularly concerning metabolic stability and binding affinity. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this reagent, forming a critical foundation for its successful application in the synthesis of next-generation therapeutics.

References

  • Mapelli, C., Kimura, H., & Stammer, C. H. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research, 28(4), 347-359. Available from: [Link]

  • AAPPTec, LLC. Safety Data Sheet for Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. Available from: [Link]

  • AAPPTec, LLC. Safety Data Sheet for Fmoc-Phe(4-CN)-OH. Available from: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • Pharmaffiliates. (n.d.). Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. Available from: [Link]

  • Reitti, M., et al. (2019). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 21(15), 6044-6048. Available from: [Link]

  • Jhaumeer-Laulloo, S., et al. (2002). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). University of Mauritius Research Journal, 5. Available from: [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2008).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Available from: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Available from: [Link]

  • Levine, P. M., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Available from: [Link]

  • Salveson, P. J., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron Letters, 59(31), 3041-3044. Available from: [Link]

  • Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. Available from: [Link]

  • Tran, T. T. L., & Vo, T. S. (2024). A study on establishing analytical chemistry practice on UHPLC-PDA/MS equipment. Ho Chi Minh City University of Education Journal of Science, 21(3), 512-524. Available from: [Link]

  • Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA. Available from: [Link]

  • Ishizu, T., et al. (2018). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Phe) in D2O solution under basic conditions. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Cyclopropyl-L-phenylalanine hydrochloride, a non-canonical amino acid of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals. It details a robust synthetic pathway, emphasizing the strategic rationale behind methodological choices, and provides step-by-step protocols for synthesis and purification. Furthermore, it outlines critical analytical techniques for product characterization and validation. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction

The Significance of 4-Cyclopropyl-L-phenylalanine HCl in Medicinal Chemistry

4-Cyclopropyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered considerable attention in the field of drug discovery and development. The incorporation of a cyclopropyl moiety into the phenylalanine scaffold imparts unique conformational constraints and alters the electronic properties of the molecule.[1] This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and modulated pharmacokinetic profiles.[1] The cyclopropyl group can act as a bioisosteric replacement for other functionalities, offering a valuable tool for optimizing lead compounds in medicinal chemistry.[1] Its application spans various therapeutic areas, including the development of novel enzyme inhibitors and receptor modulators.[2][3]

Overview of Synthetic Challenges and Strategies

The synthesis of 4-Cyclopropyl-L-phenylalanine presents two primary challenges: the introduction of the cyclopropyl group at the 4-position of the phenyl ring and the establishment of the desired L-stereochemistry at the α-carbon. Several synthetic strategies can be envisioned, including:

  • Direct Asymmetric Synthesis: This approach aims to construct the chiral center and the substituted aromatic ring concurrently or in a highly controlled sequence.

  • Chiral Resolution of a Racemic Mixture: This involves the synthesis of a racemic mixture of 4-cyclopropyl-phenylalanine, followed by separation of the enantiomers.[][5][6][]

  • Modification of a Chiral Precursor: This strategy starts with a readily available chiral amino acid, such as L-tyrosine or a protected L-phenylalanine derivative, and introduces the cyclopropyl group through a series of chemical transformations.

This guide will focus on a strategy involving the modification of a chiral precursor, specifically utilizing a palladium-catalyzed cross-coupling reaction, which offers a reliable and scalable route to the target compound.

Retrosynthetic Analysis and Synthetic Route Selection

A logical retrosynthetic disconnection of 4-Cyclopropyl-L-phenylalanine points towards a Suzuki-Miyaura cross-coupling reaction as a key step.[8][9][10][11][12] This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide or triflate with a boronic acid or ester.

Our chosen synthetic pathway commences with a suitably protected 4-iodo-L-phenylalanine derivative and cyclopropylboronic acid. This approach is advantageous as it preserves the stereochemical integrity of the starting L-amino acid and leverages the well-established and versatile nature of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 4-Cyclopropyl-L-phenylalanine HCl

This section provides a detailed, step-by-step methodology for the synthesis of 4-Cyclopropyl-L-phenylalanine HCl.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-iodo-L-phenylalanine≥98%Commercially AvailableStarting material
Cyclopropylboronic acid≥97%Commercially AvailableCoupling partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCatalyst
Tricyclohexylphosphine≥97%Commercially AvailableLigand
Potassium phosphate tribasic (K₃PO₄)≥98%Commercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
TolueneAnhydrousCommercially AvailableSolvent
Hydrochloric acid (HCl)ACS GradeCommercially AvailableFor salt formation
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent
Dichloromethane (DCM)ACS GradeCommercially AvailableSolvent
Trifluoroacetic acid (TFA)≥99%Commercially AvailableDeprotection reagent
Diethyl etherACS GradeCommercially AvailablePrecipitation solvent
Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Part 1: Suzuki-Miyaura Coupling cluster_deprotection Part 2: Boc Deprotection & Salt Formation cluster_purification Part 3: Purification A N-Boc-4-iodo-L-phenylalanine C Reaction Setup: Pd(OAc)₂, P(Cy)₃, K₃PO₄ Toluene/Water A->C B Cyclopropylboronic acid B->C D N-Boc-4-cyclopropyl-L-phenylalanine C->D Heat E N-Boc-4-cyclopropyl-L-phenylalanine F Deprotection: HCl in Dioxane or TFA/DCM E->F G 4-Cyclopropyl-L-phenylalanine HCl F->G H Crude Product I Recrystallization or Ion-Exchange Chromatography H->I J Pure 4-Cyclopropyl-L-phenylalanine HCl I->J

Caption: Overall workflow for the synthesis and purification of 4-Cyclopropyl-L-phenylalanine HCl.

Step-by-Step Synthetic Procedure

Step 1: Suzuki-Miyaura Coupling to form N-Boc-4-cyclopropyl-L-phenylalanine

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-iodo-L-phenylalanine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate tribasic (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the palladium catalyst.

  • Add anhydrous toluene and water (typically in a 10:1 ratio) to the flask. The biphasic system helps to dissolve the inorganic base and facilitate the reaction.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in anhydrous toluene. The ligand is essential for stabilizing the palladium catalyst and promoting the cross-coupling reaction.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-cyclopropyl-L-phenylalanine.

Step 2: Boc Deprotection and Formation of 4-Cyclopropyl-L-phenylalanine HCl

  • Dissolve the crude N-Boc-4-cyclopropyl-L-phenylalanine in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) or a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v). The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the crude 4-Cyclopropyl-L-phenylalanine HCl.

Purification and Isolation

The crude product often contains residual reagents and byproducts. High purity is essential for subsequent applications, particularly in drug development.

Purification Strategy Rationale

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. Alternatively, ion-exchange chromatography can be employed for more challenging purifications, taking advantage of the zwitterionic nature of the amino acid.[13][14]

Detailed Purification Protocol (Recrystallization)
  • Dissolve the crude 4-Cyclopropyl-L-phenylalanine HCl in a minimal amount of a hot solvent, such as a mixture of ethanol and water or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the final product.

Techniques for Structural Elucidation and Purity Assessment
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentCharacteristic signals for the cyclopropyl protons, aromatic protons, and the α-proton of the amino acid backbone. Integration should be consistent with the proposed structure.
¹³C NMR Structural confirmationResonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment and enantiomeric excess determinationA single major peak on a reverse-phase column indicates high purity. Chiral HPLC is used to determine the enantiomeric excess (e.e.), which should be >99% for the L-enantiomer.[15]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationCharacteristic absorption bands for the carboxylic acid, amine hydrochloride, and aromatic C-H bonds.
Logical Diagram for Analytical Validation

AnalyticalValidation cluster_tests Analytical Tests Start Synthesized Product Purity Purity > 98%? Start->Purity HPLC Identity Correct Structure? Purity->Identity Yes Fail Further Purification/ Re-synthesis Required Purity->Fail No HPLC HPLC Stereochem Correct Stereochem? Identity->Stereochem Yes Identity->Fail No NMR_MS NMR & MS Pass Product Validated Stereochem->Pass Yes Stereochem->Fail No Chiral_HPLC Chiral HPLC

Caption: Decision-making workflow for the analytical validation of the final product.

Safety Considerations and Waste Management

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile organic solvents, strong acids, and the palladium catalyst should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Palladium-containing waste should be collected separately for potential recovery.

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: This can be due to inactive catalyst, insufficient base, or poor quality of reagents. Ensure all reagents are pure and solvents are anhydrous. The choice of ligand and base can also be optimized.

  • Incomplete Deprotection: If the Boc deprotection is sluggish, the reaction time can be extended, or the temperature can be slightly elevated.

  • Purification Difficulties: If recrystallization fails to yield a pure product, column chromatography on silica gel (for the N-Boc protected intermediate) or ion-exchange chromatography (for the final product) should be considered.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of 4-Cyclopropyl-L-phenylalanine HCl. By following the detailed protocols and paying close attention to the critical parameters discussed, researchers can confidently synthesize and purify this valuable non-canonical amino acid for use in various research and development applications. The emphasis on robust analytical characterization ensures the quality and integrity of the final product, which is paramount for its successful application in medicinal chemistry and drug discovery.

References

  • PubChem. Direct synthesis of unprotected 4-aryl phenylalanines via the Suzuki reaction under microwave irradiation. [Link]

  • American Chemical Society. Direct Synthesis of Unprotected 4-Aryl Phenylalanines via the Suzuki Reaction under Microwave Irradiation. [Link]

  • American Chemical Society. Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. [Link]

  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • ResearchGate. Chiral resolution methods and the integration of a racemization step. [Link]

  • PubChem. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. [Link]

  • huscap. Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. [Link]

  • National Institutes of Health. Synthesis and explosion hazards of 4-Azido-L-phenylalanine. [Link]

  • ResearchGate. How to purify amino acids (HCl salt) with dowex resin?[Link]

  • Reddit. How to purify amino acid with mineral salt. [Link]

  • American Chemical Society. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. [Link]

  • Organo. Separation and Refining of Amino acids. [Link]

  • Royal Society of Chemistry. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

  • Google Patents.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • SciSpace. Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). [Link]

  • National Institutes of Health. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]

  • Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • Open Access Journals. The Vital Role of Medicinal Chemistry. [Link]

  • PubChem. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. [Link]

  • ChemRxiv. Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. [Link]

  • National Institutes of Health. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubChem. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. [Link]

  • Unibo. Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. [Link]

  • Wikipedia. Aromatic compound. [Link]

Sources

Strategic Sourcing and Technical Utilization of 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Advantage" in Medicinal Chemistry

4-Cyclopropyl-L-phenylalanine HCl (CAS: 1567916-29-3) is a high-value non-canonical amino acid (NCAA) increasingly utilized in peptidomimetics and small molecule drug discovery.[1] Its structural significance lies in the cyclopropyl moiety , which imparts unique physicochemical properties distinct from standard alkyl substitutions (e.g., isopropyl or ethyl groups).[2]

Key Technical Advantages:

  • Metabolic Stability: The cyclopropyl group possesses significant

    
     character in its C-C bonds and shorter, stronger C-H bonds compared to alkyl chains. This renders the moiety resistant to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4), extending the half-life of peptide therapeutics.
    
  • Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the side chain (

    
     and 
    
    
    
    torsion angles), reducing the entropic penalty upon binding to a target receptor.
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) without the steric bulk of a tert-butyl group, facilitating membrane permeability.[1]
    

This guide provides a technical framework for sourcing, validating, and utilizing this compound, moving beyond simple catalog lists to a rigorous supplier qualification strategy.

Supplier Landscape & Qualification Strategy

Sourcing 4-Cyclopropyl-L-phenylalanine HCl requires a bifurcated strategy based on the development phase: Discovery (Gram-scale) vs. Development (Kilogram-scale) .[1]

Tier 1: Catalog Suppliers (Discovery Phase)

For initial SAR (Structure-Activity Relationship) studies, speed and immediate availability are paramount.

  • Chem-Impex International: A standard-bearer for amino acids.[1] High reliability for enantiomeric purity.

  • Enamine: Excellent for building blocks; often stocks diverse analogs.

  • Sigma-Aldrich (Merck): Acts as an aggregator (AChemBlock).[1] Reliable logistics but often higher cost per gram.

  • Watanabe Chemical (Japan): Specialized in high-purity amino acids.[1]

Tier 2: Bulk/Custom Manufacturers (Development Phase)

When scaling to >100g, catalog suppliers become cost-prohibitive.[1] Direct engagement with CROs/CMOs is required.

  • WuXi AppTec: Capability for custom synthesis and chiral resolution at scale.

  • Bachem: The global authority on peptides and NCAAs. If they do not stock it, they have validated routes to synthesize it under GMP.

  • Synthetech (Grace): Historical expertise in specialized amino acids.

Supplier Qualification Workflow (DOT Visualization)

The following decision matrix outlines the logic for selecting and validating a supplier to prevent downstream failure due to impurity profiles.

SupplierQualification Start Need 4-Cyclopropyl-L-Phe HCl PhaseCheck Determine Phase Start->PhaseCheck Discovery Discovery (mg - 10g) PhaseCheck->Discovery SAR Dev Development (>100g) PhaseCheck->Dev Process Dev Catalog Select Tier 1 Catalog (Chem-Impex, Enamine) Discovery->Catalog Order Procure Sample Catalog->Order QC_Gate Internal QC Gate Order->QC_Gate RFP Issue RFP to Tier 2 (WuXi, Bachem) Dev->RFP Audit Vendor Audit (Synthetic Route Review) RFP->Audit Audit->QC_Gate Chiral Chiral HPLC (>99% ee required) QC_Gate->Chiral HNMR 1H NMR (Confirm Cyclopropyl) QC_Gate->HNMR Salt AgNO3 Titration (Confirm HCl Stoichiometry) QC_Gate->Salt Pass Release for Synthesis Chiral->Pass Pass Fail Reject/Reprocess Chiral->Fail Fail HNMR->Pass HNMR->Fail Salt->Pass

Caption: Logical workflow for supplier selection and quality control gating based on development phase.

Technical Specifications & Quality Control

Trust in your data begins with trust in your reagents. For 4-Cyclopropyl-L-phenylalanine HCl, the Certificate of Analysis (CoA) must be validated internally.[1]

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Appearance White to off-white powderDiscoloration indicates oxidation of the phenyl ring or residual palladium from cross-coupling synthesis.[1]
Purity (HPLC)

Impurities can act as chain terminators in SPPS.
Enantiomeric Purity

ee
The D-isomer can disrupt secondary structures (alpha-helices) and alter biological activity.[1]
Water Content

(KF)
HCl salts are hygroscopic; excess water affects stoichiometry during weighing.
Counter-ion

Cl
Verifies the mono-hydrochloride salt form (MW ~241.7 g/mol ).[1]
Self-Validating QC Protocol

Protocol: Chiral Purity Verification

  • Objective: Detect the presence of 4-Cyclopropyl-D-phenylalanine.

  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase: 50 mM aqueous

    
     / Acetonitrile (80:20).
    
  • Detection: UV at 210 nm (peptide bond/phenyl absorption).

  • Standard: Spike the L-sample with 1% authentic D-isomer (commercially available or synthesized via racemization) to determine resolution (

    
    ) and Limit of Detection (LOD).
    

Handling & Synthetic Utilization

The HCl salt is stable but requires specific handling for Solid Phase Peptide Synthesis (SPPS).

Fmoc-Protection Protocol (In-House)

If sourcing the HCl salt for SPPS, it must be converted to the Fmoc-protected form.[1] The cyclopropyl group is stable under standard Schotten-Baumann conditions.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol 4-Cyclopropyl-L-Phe HCl in 1,4-dioxane/water (1:1, 50 mL).

  • Basification: Cool to 0°C. Add

    
     (2.5 equiv) to neutralize HCl and buffer the solution.
    
  • Acylation: Add Fmoc-OSu (1.1 equiv) dropwise over 30 minutes.

  • Reaction: Stir at RT for 4 hours. Monitor via TLC or LCMS.

  • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate. Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes. Do not use heat excessively to avoid racemization.

SPPS Coupling Logic

When using Fmoc-4-Cyclopropyl-L-Phe-OH in peptide synthesis:

  • Steric Hindrance: The cyclopropyl group at the para position adds bulk but is less hindered than ortho substitutions. Standard coupling reagents (HBTU/DIEA) are usually sufficient.

  • Coupling Time: Extend coupling time by 1.5x compared to standard Phenylalanine to ensure completion.

  • Monitoring: Use the Kaiser test (ninhydrin) for qualitative monitoring. For critical steps, use Chloranil test if a secondary amine is involved.

Scientific Rationale: The Cyclopropyl Effect

Understanding why you are using this supplier's product is as important as the product itself.

CyclopropylEffect DrugTarget Target: GPCR/Kinase StandardPhe Standard L-Phenylalanine (Flexible, Metabolically Labile) CycloPhe 4-Cyclopropyl-L-Phenylalanine (Rigid, Stable) StandardPhe->CycloPhe Bioisosteric Replacement CycloPhe->DrugTarget Binding Mechanism1 Mechanism: CYP450 Blockade (Stronger C-H Bonds) CycloPhe->Mechanism1 Mechanism2 Mechanism: Entropy Reduction (Restricted Rotation) CycloPhe->Mechanism2 Outcome1 Increased t1/2 (Half-life) Mechanism1->Outcome1 Outcome2 Higher Affinity (Kd) (Bioactivity) Mechanism2->Outcome2

Caption: Mechanistic impact of 4-Cyclopropyl-L-Phe incorporation on pharmacokinetics and pharmacodynamics.

References

  • Mapelli, C., Kimura, H., & Stammer, C. H. (1986).[3] Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research.[3] Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextualizes strained rings in medicinal chemistry). Link[1]

  • Chem-Impex International. Product Catalog: 4-Cyclopropyl-L-phenylalanine. Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Amino Acids. (For reference on QC of labeled analogs). Link

  • Sigma-Aldrich. Product Specification: 4-Cyclopropyl-L-phenylalanine hydrochloride.[1] Link

Sources

Technical Guide: Solubility Profile & Handling of 4-Cyclopropyl-L-phenylalanine HCl

[1]

Executive Summary

4-Cyclopropyl-L-phenylalanine hydrochloride is a non-canonical amino acid derivative used primarily in medicinal chemistry and peptide synthesis to introduce conformational constraints and enhance the lipophilicity of bioactive peptides.[1] Structurally, it consists of a phenylalanine backbone modified with a cyclopropyl group at the para position of the phenyl ring, stabilized as a hydrochloride salt.[2]

Understanding its solubility landscape is critical for three phases of drug development:

  • Synthesis: Efficient coupling in Solid Phase Peptide Synthesis (SPPS).

  • Purification: Designing effective mobile phases for HPLC.

  • Biological Assays: Preparing stable stock solutions without precipitation.

Key Solubility Insight: As a hydrochloride salt, this compound exhibits a dual nature. The ionic head group (

12

Physicochemical Profile

PropertySpecification
Chemical Name (S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride
Molecular Formula

Molecular Weight ~241.71 g/mol
Appearance White to off-white crystalline powder
Salt Form Hydrochloride (HCl)
Polarity Amphiphilic (Polar head, Hydrophobic tail)
pKa (approx)

-COOH: ~2.2 |

-

: ~9.1

Solubility Landscape

The following data summarizes the solubility behavior of 4-Cyclopropyl-L-phenylalanine HCl. While specific gravimetric curves for this derivative are proprietary, values below are derived from structure-property relationships of analogous 4-substituted phenylalanine HCl salts.

Solvent Compatibility Table[2]
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Polar Aprotic DMSO High > 100 mg/mLPrimary Stock Solution for bio-assays.[1]
Polar Aprotic DMF High > 100 mg/mLSPPS Coupling ; standard reaction solvent.
Protic Polar Methanol High > 50 mg/mLDissolution for transfer; crystallization.
Protic Polar Water Moderate/High 20–50 mg/mLAcidic pH maintains solubility; may precipitate at pH 6-7.[1]
Protic Polar Ethanol Moderate 10–30 mg/mLCo-solvent for formulations.
Non-Polar DCM Low/Sparingly < 1 mg/mLPoor solubility for the salt form.[2]
Non-Polar Hexane/Ether Insoluble NegligibleUsed as Anti-solvents for precipitation.
Mechanistic Solvation Map

The solubility is governed by the competition between the lattice energy of the HCl salt and the solvation energy provided by the solvent.[2]

SolvationMechanismcluster_PolarPolar Solvents (DMSO, Water, MeOH)cluster_NonPolarNon-Polar Solvents (Hexane, Ether)Compound4-Cyclopropyl-L-Phe HCl(Solid Lattice)IonicInteractionIonic Dissociation(Cl- solvation)Compound->IonicInteraction Favorable (Enthalpic)HBondingH-Bonding(NH3+ / COOH)Compound->HBonding FavorableLipophilicLipophilic Interaction(Cyclopropyl-Phenyl)Compound->Lipophilic Weak InteractionSolubleSOLUBLE SOLUTIONIonicInteraction->Soluble DissolutionHBonding->Soluble DissolutionLatticeBarrierLattice EnergyBarrierLipophilic->LatticeBarrier Insufficient EnergyInsolubleINSOLUBLE / PRECIPITATELatticeBarrier->Insoluble Precipitation

Figure 1: Solvation mechanism illustrating the dominance of ionic interactions in polar solvents versus the lattice energy barrier in non-polar solvents.[2]

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Purpose: Create a stable stock for biological assays or chemical reactions.[2]

  • Calculate Mass:

    • Target Concentration: 100 mM

    • Volume: 10 mL

    • MW: 241.71 g/mol

    • Required Mass:

      
      .
      
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2]

    • Why? These solvents disrupt the salt lattice effectively and prevent hydrolysis or pH-induced precipitation.[1][2]

  • Dissolution Step:

    • Weigh 242 mg of 4-Cyclopropyl-L-Phe HCl into a glass vial.

    • Add 5 mL of DMSO.

    • Vortex for 30 seconds. The solution should become clear.

    • Add remaining DMSO to reach 10 mL total volume.

  • Storage: Aliquot into small vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Saturation Solubility Determination (Shake-Flask)

Purpose: Determine the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).[1][2]

SolubilityWorkflowStartStart: Excess Solid AdditionEquilibrationShake/Stir at 25°C(24 - 48 Hours)Start->EquilibrationSeparationFiltration (0.45 µm)or CentrifugationEquilibration->SeparationAnalysisQuantification(HPLC-UV at 210/254 nm)Separation->Analysis

Figure 2: Workflow for quantitative solubility determination.

  • Add Excess Solid: Add ~50 mg of compound to 1 mL of buffer (PBS, Water, etc.).[2]

  • Equilibrate: Agitate at 25°C for 24 hours.

  • Check pH: Measure the pH of the supernatant.[2] Note: The HCl salt will lower the pH of unbuffered water significantly.[2]

  • Filter: Pass through a 0.22 µm or 0.45 µm PVDF filter.

  • Analyze: Dilute the filtrate and analyze via HPLC against a standard curve.

Critical Handling Notes

The "HCl Effect" in Water

When 4-Cyclopropyl-L-phenylalanine HCl dissolves in pure water, it dissociates into the amino acid cation and chloride ions.[1][2]

12
  • Risk: If you neutralize this solution (raise pH to ~6-7) to reach the isoelectric point (pI), the zwitterionic form (

    
    ) may precipitate because the hydrophobic cyclopropyl group reduces the zwitterion's water solubility.[1][2]
    
  • Solution: Maintain acidic pH for aqueous storage, or use a co-solvent (DMSO/Ethanol) when adding to neutral buffers.[2]

Peptide Synthesis (SPPS)[1][2]
  • Coupling Solvent: Use DMF or NMP.

  • Solubility Check: The Fmoc-protected version of this amino acid (often used in SPPS) is less soluble than the free amine HCl salt.[2] Ensure the Fmoc-derivative is fully dissolved (often requires 0.5 M concentration max) before coupling.[1][2]

Purification (Prep-HPLC)
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2]

  • Elution: Due to the cyclopropyl group, this compound will elute later (higher retention time) than standard Phenylalanine but earlier than highly lipophilic analogs like Naphthylalanine.[2]

References

  • Compound Identification: BLD Pharm. (n.d.). (S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride.[1][2][3] Retrieved from

  • General Amino Acid Solubility: Needham, T. E., et al. (1971).[2] "Solubility of amino acids in pure solvent systems." Journal of Pharmaceutical Sciences, 60(4), 565-567.[2][4][5]

  • Hydrophobic Peptide Formulation: Koutsopoulos, S., et al. (2017).[2] "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." Journal of Visualized Experiments.

  • Chemical Properties: Chem-Impex International.[1] (n.d.). Fmoc-beta-cyclopropyl-L-alanine (Analogous structure properties).[1][2][6] Retrieved from

The Alchemist's Toolkit: A Guide to Unnatural Amino Acids in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical Twenty

In the intricate dance of life, the twenty canonical amino acids have long been considered the fundamental choreographers of protein structure and function. However, the relentless pursuit of therapeutic innovation has unveiled a vast and fertile landscape beyond this established dogma. This guide serves as an in-depth exploration into the world of unnatural amino acids (Uaas), a transformative toolkit for the modern peptide chemist. We will journey beyond the central dogma to understand how the strategic incorporation of these novel building blocks can overcome the inherent limitations of natural peptides, paving the way for a new generation of potent, stable, and highly specific therapeutics. This is not merely a collection of protocols, but a treatise on the rationale and strategic considerations that empower researchers, scientists, and drug development professionals to harness the full potential of unnatural amino acids in their quest for novel medicines.

The Rationale for Venturing Beyond Nature's Alphabet

Peptides, with their high specificity and potency, represent a compelling class of therapeutic agents.[1] However, their clinical translation has historically been hampered by several intrinsic drawbacks, primarily their susceptibility to proteolytic degradation and poor membrane permeability.[2] The introduction of unnatural amino acids provides a powerful strategy to systematically address these challenges and imbue peptides with drug-like properties.[1]

The core advantages of incorporating Uaas can be summarized as follows:

  • Enhanced Proteolytic Stability: Natural peptides are readily recognized and cleaved by proteases, leading to short in-vivo half-lives. The introduction of Uaas with modified backbones (e.g., N-methylation) or sterically bulky side chains can disrupt protease recognition, significantly enhancing the peptide's resistance to enzymatic degradation.[3]

  • Improved Pharmacokinetic Profiles: Uaas can be designed to modulate the overall hydrophobicity and polarity of a peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved oral bioavailability and prolonged circulation times.[4]

  • Conformational Constraint and Receptor Selectivity: The incorporation of specific Uaas, such as cyclic or β-amino acids, can impose conformational rigidity on the peptide backbone.[5] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and selectivity for the target receptor, while minimizing off-target effects.

  • Introduction of Novel Functionalities: Uaas can be designed to carry unique chemical moieties, such as fluorescent probes, cross-linking agents, or bioorthogonal handles.[1] These functionalities are invaluable for studying peptide-protein interactions, developing diagnostic tools, and creating sophisticated drug delivery systems.

A Lexicon of Innovation: Classifying Unnatural Amino Acids

The diversity of unnatural amino acids is vast and ever-expanding. For the purpose of practical application in peptide design, they can be broadly categorized based on their structural modifications.

Table 1: Classification of Unnatural Amino Acids and Their Impact on Peptide Properties

Class Structural Modification Primary Impact on Peptide Properties Examples
Backbone Modifications N-alkylation (e.g., N-methylation), α,α-disubstitution, β-amino acids, PeptoidsIncreased proteolytic stability, altered backbone conformation, improved membrane permeability.[5][6]N-methyl-Alanine, α-aminoisobutyric acid (Aib), β-Alanine
Side-Chain Modifications Homologation, Isosteric replacements, Fluorination, Introduction of novel functional groups (e.g., alkynes, azides)Altered steric bulk and hydrophobicity, enhanced binding affinity, introduction of bioorthogonal handles for conjugation.[7]Homophenylalanine, (pentafluorophenyl)alanine, Propargylglycine
Conformationally Constrained Cyclic amino acids, Bridged amino acidsPre-organization of peptide backbone, increased receptor affinity and selectivity, enhanced stability.[4]Aminocyclopentane carboxylic acid (Acpc), 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCHA)
D-Amino Acids Inversion of stereochemistry at the α-carbonIncreased resistance to proteolysis.D-Alanine, D-Leucine

The Art of Assembly: Incorporating Unnatural Amino Acids into Peptides

The workhorse for the chemical synthesis of peptides containing unnatural amino acids is Solid-Phase Peptide Synthesis (SPPS).[8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its milder deprotection conditions, which are compatible with a wide range of Uaas.[8]

The Foundational Workflow of Fmoc-SPPS

The iterative cycle of Fmoc-SPPS involves three key steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[9]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[9]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.[9]

This cycle is repeated until the desired peptide sequence is assembled.

A Step-by-Step Protocol for Incorporating a Non-Canonical Amino Acid

This protocol outlines the manual synthesis of a short peptide containing a non-canonical amino acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected canonical amino acids

  • Fmoc-protected unnatural amino acid (ensure appropriate side-chain protection if necessary)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.[10]

  • Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20-30 minutes. Drain and wash the resin thoroughly with DMF.[10]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and a near-equimolar amount of the coupling reagent (HBTU/HATU) in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.[11] If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF.

  • Chain Elongation (Repeating the Cycle):

    • Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20-30 minutes. Drain and wash with DMF.

    • Amino Acid Coupling: Prepare and add the next activated Fmoc-amino acid (canonical or unnatural) as described in step 3.

    • Repeat this deprotection and coupling cycle for each amino acid in the sequence.

  • Incorporating the Unnatural Amino Acid:

    • The coupling of the unnatural amino acid follows the same procedure as for canonical amino acids.

    • Critical Consideration: For sterically hindered Uaas, it may be necessary to extend the coupling time or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated Uaa.[11] Increasing the concentration of the amino acid and coupling reagent solution can also improve efficiency.[11]

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 4a.

  • Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail. The composition will depend on the specific amino acids in the peptide, particularly those with sensitive side chains.[12]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Diagram: The Core Logic of an Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal_Protection Resin Resin-Peptide-(AA)n-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Peptide Resin-Peptide-(AA)n-NH2 Deprotection->Deprotected_Peptide Coupling Coupling (Fmoc-AA(PG)-OH, Activator, Base) Deprotected_Peptide->Coupling Elongated_Peptide Resin-Peptide-(AA)n+1-NH-Fmoc Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Elongated_Peptide->Final_Cleavage Final_Peptide H2N-Peptide-COOH (with deprotected side chains) Final_Cleavage->Final_Peptide

Caption: Orthogonal protection in Fmoc-SPPS.

Verifying the Masterpiece: Characterization of Uaa-Containing Peptides

Rigorous characterization is paramount to ensure the identity, purity, and structural integrity of the synthesized peptide.

Mass Spectrometry: The Arbiter of Identity and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide and assessing its purity.[14]

  • Electrospray Ionization (ESI-MS): This is the most common ionization technique for peptides. The crude peptide is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺). The molecular weight can be deconvoluted from this series of peaks.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that is particularly useful for analyzing complex mixtures and larger peptides.

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, tandem MS is employed. The parent ion of the peptide is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs primarily at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for de novo sequencing or confirmation against the expected sequence.[15]

Interpreting MS/MS Data for Uaa-Containing Peptides: The presence of a Uaa will result in a mass shift in the b- and/or y-ion series at the position of incorporation. The mass of the Uaa residue must be known to correctly interpret the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Three-Dimensional Architecture

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[6] For peptides containing Uaas, NMR provides invaluable insights into the conformational consequences of the modification.

  • Proton (¹H) NMR: The chemical shifts of the amide and α-protons are sensitive to the local secondary structure.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (< 5 Å). The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[16][17] For N-methylated peptides, ROESY is often preferred.[6]

Challenges in NMR of Uaa-Containing Peptides: The absence of an amide proton in N-methylated amino acids removes a key handle for sequential assignment and a source of structural information.[18] The presence of cis/trans isomers around the N-methylated peptide bond can also complicate the spectra.[18] For cyclic peptides with Uaas, long-range NOEs are critical for defining the overall fold.[16]

Diagram: A General Workflow for the Synthesis and Characterization of a Uaa-Containing Peptide

Workflow Design Peptide Design (Selection of Uaa) SPPS Fmoc-SPPS Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide MS Mass Spectrometry (Identity & Purity) Pure_Peptide->MS NMR NMR Spectroscopy (3D Structure) Pure_Peptide->NMR Bioassay Biological Activity Assay Pure_Peptide->Bioassay Result Structure-Activity Relationship MS->Result NMR->Result Bioassay->Result

Caption: Workflow for Uaa-peptide synthesis and analysis.

The Vanguard of Therapeutics: Uaas in Action

The impact of unnatural amino acids is not merely theoretical; it is validated by a growing number of FDA-approved drugs and promising clinical candidates.[4]

Table 2: Examples of FDA-Approved Drugs Containing Unnatural Amino Acids

Drug Name Unnatural Amino Acid(s) Therapeutic Area Mechanism of Action
Liraglutide α-aminoisobutyric acid (Aib)Type 2 Diabetes, ObesityGLP-1 receptor agonist; Aib enhances stability against DPP-4 degradation.
Semaglutide α-aminoisobutyric acid (Aib)Type 2 Diabetes, ObesityGLP-1 receptor agonist; Aib enhances stability against DPP-4 degradation.
Pasireotide D-Tryptophan, 4-amino-L-phenylalanineAcromegaly, Cushing's diseaseSomatostatin analog with broad receptor binding profile; D-Trp enhances stability.
Carfilzomib Morpholino- and phenyl-alaninol derived UaasMultiple MyelomaProteasome inhibitor; Uaas are crucial for its covalent binding mechanism.
Voclosporin (E)-but-2-en-1-yl-L-threonineLupus NephritisCalcineurin inhibitor; the Uaa enhances potency.

The Horizon of Peptide Alchemy: Future Perspectives

The field of unnatural amino acids in peptide design is in a constant state of evolution. The future holds exciting prospects for even greater control over peptide structure and function.

  • Expansion of the Uaa Toolkit: The development of novel synthetic methodologies will continue to expand the repertoire of available Uaas, offering ever more sophisticated tools for peptide engineers.[19]

  • Automation and High-Throughput Synthesis: Advances in automated peptide synthesizers will facilitate the rapid production and screening of large libraries of Uaa-containing peptides, accelerating the discovery of new therapeutic leads.

  • Computational Design: The integration of computational modeling with experimental synthesis will enable the in silico design of peptides with desired properties, reducing the time and resources required for lead optimization.

  • Novel Applications: The unique properties of Uaa-containing peptides will continue to be exploited in new and innovative ways, from targeted drug delivery and in vivo imaging to the development of novel biomaterials.

Conclusion: A New Era of Peptide Therapeutics

The incorporation of unnatural amino acids has irrevocably transformed the landscape of peptide drug discovery. By providing the tools to overcome the inherent limitations of natural peptides, Uaas have unlocked a new era of therapeutic possibilities. This guide has provided a comprehensive overview of the principles, protocols, and applications of this powerful technology. As we continue to expand our understanding of the intricate interplay between structure and function, the rational design and synthesis of Uaa-containing peptides will undoubtedly play an ever-more central role in the development of the next generation of precision medicines.

References

  • Sharma, K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Cabrele, C., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Conformational analysis of N-methylated peptides: (a) Ramachandran... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. (n.d.). NMR-Bio. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361. (n.d.). American Chemical Society. Retrieved from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • peptide nmr. (n.d.). Retrieved from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Geylan, G., et al. (2025). PepINVENT: generative peptide design beyond natural amino acids. Chemical Science. Retrieved from [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025). ResearchGate. Retrieved from [Link]

  • Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved from [Link]

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful... (n.d.). Zenodo. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]

  • De Novo Interpretation of Tandem Mass Spectrometry Data. (n.d.). Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (2025). ResearchGate. Retrieved from [Link]

  • peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved from [Link]

  • Gambin, T., et al. (2006). Proteins and Peptides Identification from MS/MS Data in Proteomics. Current Organic Chemistry, 10(1), 3-17. Retrieved from [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ETH Research Collection. Retrieved from [Link]

  • Slavov, N. (2023). Great Gains in Mass Spectrometry Data Interpretation. PMC. Retrieved from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. Retrieved from [Link]

  • Interpreting mass spectra differing from their peptide models by several modifications. (2021). Semantic Scholar. Retrieved from [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2025). ResearchGate. Retrieved from [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ACS Publications. Retrieved from [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). PubMed. Retrieved from [Link]

Sources

A Technical Guide to 4-Cyclopropyl-L-phenylalanine Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into bioactive molecules is a cornerstone strategy for enhancing therapeutic properties.[1][2] 4-Cyclopropyl-L-phenylalanine hydrochloride, a non-proteinogenic amino acid, has emerged as a valuable building block for modifying peptides and small molecules. Its unique cyclopropyl moiety offers a combination of conformational rigidity and metabolic stability, making it an attractive tool for medicinal chemists aiming to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of 4-Cyclopropyl-L-phenylalanine HCl, detailing its physicochemical properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

The hydrochloride salt of 4-Cyclopropyl-L-phenylalanine is the common form used in synthesis due to its improved stability and handling characteristics compared to the free amino acid.

PropertyValueSource/Method
CAS Number 1567916-29-3[4][5]
Molecular Formula C12H16ClNO2[6]
Molecular Weight 241.72 g/mol Calculated from formula[6]
Synonyms (S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride[6]
Appearance White to off-white solidGeneral observation for similar compounds[7][8]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred from hydrochloride salt nature
Storage Store at 2-8°C, protected from moisture.General recommendation for amino acid hydrochlorides

The defining feature of this amino acid is the cyclopropyl group attached to the phenyl ring. This three-membered ring introduces significant conformational constraint, which can lock the side chain into a preferred orientation.[3] This rigidity can be advantageous in peptide design, as it can pre-organize a peptide into a bioactive conformation for optimal receptor binding. Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

Synthesis and Characterization

Conceptual Synthetic Workflow:

G A Protected 4-Bromo-L-phenylalanine C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Cyclopropylboronic Acid B->C D Protected 4-Cyclopropyl-L-phenylalanine C->D E Deprotection D->E F 4-Cyclopropyl-L-phenylalanine E->F G Treatment with HCl F->G H 4-Cyclopropyl-L-phenylalanine HCl G->H

Caption: Conceptual workflow for the synthesis of 4-Cyclopropyl-L-phenylalanine HCl.

Analytical Characterization:

The identity and purity of 4-Cyclopropyl-L-phenylalanine HCl should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the aromatic protons, and the α- and β-protons of the amino acid backbone.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free amino acid cation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the L-amino acid. Reverse-phase HPLC can be used to assess the overall chemical purity.

Application in Peptide Synthesis

4-Cyclopropyl-L-phenylalanine HCl is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides.[2] The general workflow for incorporating this amino acid using Fmoc-based SPPS is outlined below.

Experimental Protocol: Incorporation of Fmoc-4-Cyclopropyl-L-phenylalanine-OH into a Peptide Sequence

This protocol assumes the use of standard Fmoc-SPPS chemistry. The free amino acid hydrochloride must first be converted to its N-Fmoc protected form.

1. Fmoc Protection of 4-Cyclopropyl-L-phenylalanine:

  • Dissolve 4-Cyclopropyl-L-phenylalanine HCl in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the amino group.

  • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work up the reaction mixture to isolate the crude Fmoc-4-Cyclopropyl-L-phenylalanine-OH.

  • Purify the product by column chromatography or recrystallization.

2. Solid-Phase Peptide Synthesis (SPPS) Coupling Step:

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink amide resin) with the C-terminal amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-4-Cyclopropyl-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an activating base like DIPEA.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for a specified time (typically 1-2 hours) to ensure complete coupling.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

SPPS Workflow Diagram:

G cluster_0 SPPS Cycle A Start with Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF) B->C E Coupling to Resin C->E D Activation of Fmoc-4-Cyclopropyl-L-Phe-OH (HBTU/DIPEA in DMF) D->E F Washing (DMF) E->F G Repeat for next Amino Acid F->G

Caption: A simplified workflow for the incorporation of Fmoc-4-Cyclopropyl-L-phenylalanine-OH in Solid-Phase Peptide Synthesis.

Conclusion

4-Cyclopropyl-L-phenylalanine hydrochloride is a valuable and versatile building block for researchers in drug discovery and peptide chemistry. Its unique structural features provide a powerful tool for modulating the properties of peptides and other bioactive molecules to enhance their therapeutic potential. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its effective application in the laboratory. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the importance of non-natural amino acids like 4-Cyclopropyl-L-phenylalanine is set to increase.

References

  • Arctom. CAS NO. 1567916-29-3 | 4-Cyclopropyl-L-phenylalanine HCl. Available from: [Link]

  • Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Published January 29, 2026. Available from: [Link]

  • Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Inhibitor Product Center. Available from: [Link]

  • Mapelli C, Kimura H, Stammer CH. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. Int J Pept Protein Res. 1986 Oct;28(4):347-59.
  • Sanderson JM, Hodgson DRW. The synthesis of peptides and proteins containing non-natural amino acids. Chem Soc Rev. 2004;33(7):422-430.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. Published February 15, 2019. Available from: [Link]

  • Shaanxi Xin yan Bomei Biotechnology Co., Ltd. 128-53-0;N-Ethylmaleimide;N -乙基马来酰亚胺. Available from: [Link]

  • Jhaumeer-Laulloo S, Khodabocus A, Peerally A, Shi Shun LK. Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). University of Mauritius Research Journal. 2001;4:41-48.
  • Brackmann F, de Meijere A. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chem Rev. 2007;107(11):4493-4537.
  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • PubChem. Fmoc-4-Amino-L-phenylalanine. National Center for Biotechnology Information. PubChem Compound Database; CID=7019927. Available from: [Link]

  • Fortin E, et al.
  • ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Org Lett. 2023;25(17):3056-3060.
  • ChemRxiv. Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Published September 18, 2025. Available from: [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]

Sources

Theoretical & Conformational Analysis of 4-Cyclopropyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the theoretical and conformational analysis of 4-Cyclopropyl-L-phenylalanine (4-CP-Phe) . It is written for computational chemists and medicinal chemists, synthesizing physical organic chemistry principles with modern computational protocols.

Executive Summary

4-Cyclopropyl-L-phenylalanine (4-CP-Phe) is a non-canonical amino acid (NCAA) utilized to modulate the hydrophobicity , steric volume , and electronic profile of the phenylalanine side chain without altering the fundamental backbone topology. Unlike aliphatic cyclopropyl amino acids (e.g., 1-aminocyclopropanecarboxylic acid), 4-CP-Phe retains the aromatic anchor, making it a critical probe for


-stacking interactions and hydrophobic pocket filling in structure-based drug design (SBDD).

This guide outlines the theoretical framework for modeling 4-CP-Phe, focusing on the Walsh orbital conjugation of the cyclopropyl group with the phenyl ring and the resulting rotational barriers that dictate its bioactive conformation.

Molecular Architecture & Electronic Theory

The Cyclopropyl-Aryl Interaction

The defining feature of 4-CP-Phe is the para-substitution of the phenyl ring with a cyclopropyl group. Theoretically, this is modeled as a cyclopropylbenzene system attached to an alanyl backbone.

  • Electronic Conjugation: The cyclopropyl group is not merely a steric bulk; it is an electron-donating group (EDG). The C–C bonds of the cyclopropane ring possess significant

    
    -character (Walsh orbitals), allowing them to conjugate with the 
    
    
    
    -system of the benzene ring.
  • The Bisected Conformation: The global energy minimum for cyclopropylbenzene is the bisected conformation . In this state, the plane of the cyclopropyl ring is perpendicular (

    
    ) to the plane of the benzene ring. This alignment maximizes the overlap between the Walsh orbitals and the aromatic 
    
    
    
    -system.
  • Rotational Barrier: Deviation from the bisected conformation (e.g., to a coplanar alignment) disrupts this conjugation and introduces steric repulsion between the ortho-protons of the benzene and the cyclopropyl methylene protons.

Electronic Diagram (Walsh- Overlap)

WalshOverlap Phenyl Phenyl Pi System (Aromatic) Interaction Hyperconjugative Stabilization Phenyl->Interaction Accepts e- density Walsh Cyclopropyl Walsh Orbitals (High p-character) Walsh->Interaction Donates e- density Conformation Bisected Conformation (Theta = 90°) Interaction->Conformation Dictates Minima

Figure 1: Electronic interaction scheme showing the hyperconjugative stabilization that locks the cyclopropyl group perpendicular to the phenyl ring.

Computational Protocol: Conformational Scanning

To accurately model 4-CP-Phe in a peptide environment, a rigorous conformational search protocol is required. This section details the "Gold Standard" workflow using Density Functional Theory (DFT).

Workflow Definition

The study must decouple the backbone flexibility (


) from the side-chain rotamers  (

) and the cyclopropyl torsion (

).

Workflow cluster_0 Phase 1: Sampling cluster_1 Phase 2: QM Optimization cluster_2 Phase 3: Analysis S1 Generate Rotamers (Systematic Scan) S2 Force Field Minimization (OPLS4 or AMBER) S1->S2 Q1 DFT Optimization (B3LYP-D3 or M06-2X / 6-31G*) S2->Q1 Select Low Energy (<5 kcal/mol) Q2 Frequency Calc (Verify Minima) Q1->Q2 A1 Solvation Energy (PCM/SMD Model) Q2->A1 No Imaginary Freqs A2 Boltzmann Weighting A1->A2

Figure 2: Computational workflow for determining the Boltzmann-weighted conformational ensemble of 4-CP-Phe.

Step-by-Step Methodology
Step 1: Geometry Initialization

Construct the model system, typically the N-acetyl-N'-methylamide derivative (Ac-4-CP-Phe-NHMe), to simulate the peptide backbone environment.

  • Tool: Avogadro, GaussView, or Maestro.

Step 2: Rotamer Library Generation

Perform a systematic scan of the side-chain dihedral angles.

  • 
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ):
    Scan
    
    
    to
    
    
    in
    
    
    increments.
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ):
    Scan
    
    
    to
    
    
    (symmetry allows reduced scan).
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    -H):
    Critical step. Scan the rotation of the cyclopropyl group relative to the phenyl ring.
Step 3: DFT Optimization & Dispersion Correction

Standard B3LYP functionals often fail to capture weak dispersion forces critical for aromatic systems.

  • Recommended Functional: M06-2X (excellent for main-group thermochemistry and non-covalent interactions) or

    
    B97X-D .
    
  • Basis Set: 6-31+G(d,p) for optimization; def2-TZVP for single-point energy refinement.

  • Solvation: Use the SMD (Solvation Model based on Density) model with water (

    
    ) to mimic physiological conditions.
    
Step 4: Data Extraction

Extract the electronic energy (


), Zero-Point Energy (ZPE), and Gibbs Free Energy (

). Calculate the relative populations using the Boltzmann distribution equation:

Conformational Landscape & Results

Quantitative Parameters

The following table summarizes the expected geometric parameters for the lowest-energy conformer of 4-CP-Phe, derived from high-level ab initio data on cyclopropylbenzene analogues.

ParameterDefinitionValue (Low Energy)Theoretical Justification



(

/

),

(

)
Standard gauche/trans preferences of Phe;

often preferred in helices.



Perpendicular arrangement of the ring relative to

minimizes steric clash with backbone.

Cyclopropyl Torsion

(Bisected)
Maximizes Walsh orbital overlap with aromatic

system.
Bond Length

1.48 ÅShortened due to partial double-bond character (conjugation).
Ring Planarity Benzene RingPlanarThe cyclopropyl group induces negligible distortion to the benzene planarity.
Impact on Backbone ( )

Unlike


-branched amino acids (e.g., Val, Ile) or 

-disubstituted amino acids (e.g., Aib), the 4-cyclopropyl modification is distal to the backbone.
  • Ramachandran Plot: The allowed regions for 4-CP-Phe are nearly identical to native Phenylalanine.

  • Helix Propensity: 4-CP-Phe maintains high

    
    -helix propensity. The modification primarily affects the tertiary packing  rather than secondary structure formation.
    

Applications in Drug Design[1][2][3][4]

Hydrophobic Pocket Filling

The cyclopropyl group adds significant hydrophobic volume (


) compared to a standard proton.
  • Strategy: Use 4-CP-Phe to probe deep hydrophobic pockets where a standard Phe makes poor contact, but a Trp is too bulky or electronically unsuitable.

  • Case Study (DPP-4 Inhibitors): Cyclopropyl-substituted phenylalanine derivatives have shown potency in DPP-4 inhibition by filling the S1 or S2 hydrophobic sub-sites more effectively than unsubstituted Phe [1].

Electronic Modulation
  • Cation-

    
     Interactions:  The electron-donating nature of the cyclopropyl group increases the electron density of the phenyl ring. This strengthens cation-
    
    
    
    interactions with positively charged residues (Lys, Arg) or metal ions in the active site.
  • Metabolic Stability: The para-position is a common site for metabolic hydroxylation (by CYP450). Blocking this site with a cyclopropyl group can improve the metabolic half-life of the peptide, although the cyclopropyl ring itself can be liable to oxidative opening under specific conditions.

References

  • Design, synthesis, biological evaluation, and docking studies of (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. Source: PubMed (National Institutes of Health) URL:[Link]

  • Conformation and geometry of cyclopropane rings having

    
    -acceptor substituents: a theoretical and database study. 
    Source: PubMed (National Institutes of Health)
    URL:[Link]
    
  • Cyclopropylbenzene | C9H10 | CID 70112. (For physical property and structural baselines) Source: PubChem URL:[Link]

  • Influence of the Phenyl Side Chain on the Conformation of Cyclopropane Analogues of Phenylalanine. Source: ACS Publications (J. Phys. Chem. B) URL:[Link]

Methodological & Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of unnatural amino acids (UAAs)—specifically


-methylated residues, 

-disubstituted amino acids (e.g., Aib), and

-amino acids—is a cornerstone of modern peptidomimetic drug design. These modifications enhance metabolic stability and membrane permeability. However, the very features that make UAAs therapeutically valuable—steric bulk and altered backbone geometry—render them notoriously difficult to synthesize using standard Fmoc/tBu protocols.

This guide moves beyond basic "recipe" instructions to provide a mechanistic approach to coupling difficult UAAs. Success depends on three variables: Resin Solvation , Activation Kinetics , and Nucleophile Accessibility .

The Core Challenge: Sterics vs. Kinetics
  • 
    -Methylation:  Drastically reduces the nucleophilicity of the amine and introduces massive steric clash for the incoming activated ester.
    
  • 
    -Disubstitution (Aib):  The gem-dimethyl effect restricts conformational freedom, making the N-terminus difficult to access and the carbonyl less reactive to nucleophilic attack.
    

Critical Parameters & Reagent Selection

Before initiating synthesis, the "standard" SPPS toolkit must be upgraded. The following table contrasts standard reagents with those required for UAA synthesis.

Table 1: Reagent Selection for Difficult Sequences
ParameterStandard ProtocolUAA Optimized Protocol Rationale
Resin Polystyrene (1% DVB)ChemMatrix (PEG) or Tentagel PEG-based resins swell better in polar solvents (DMF/NMP) and reduce on-resin aggregation, critical for hydrophobic UAA sequences.
Loading 0.6 – 0.8 mmol/g0.2 – 0.4 mmol/g Low loading reduces "site isolation" issues; growing chains are less likely to sterically interfere with each other.
Activator HBTU or DIC/OxymaHATU/HOAt or COMU HATU generates a more reactive ester (7-azabenzotriazole) than HBTU, crucial for forcing reaction completion against steric barriers.
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) For highly racemization-prone couplings (e.g., Cys, His), TMP is a weaker base that minimizes proton abstraction at the

-carbon.
Monitoring Kaiser Test (Ninhydrin)Chloranil or Bromophenol Blue Ninhydrin fails on secondary amines (

-methyls). Chloranil detects secondary amines reliably.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the correct coupling strategy based on the specific UAA class.

UAA_Strategy Start Start: UAA Coupling Step CheckType Identify UAA Type Start->CheckType N_Methyl N-Methylated AA (Secondary Amine) CheckType->N_Methyl Aib α,α-Disubstituted (Aib) (Steric Bulk) CheckType->Aib Beta Beta-Amino Acid (Kinetic Sluggishness) CheckType->Beta Strategy_NM Protocol A: HATU/HOAt + Double Couple Monitor: Chloranil/BPB N_Methyl->Strategy_NM Strategy_Aib Protocol B: PyAOP or COMU Microwave Heating (75°C) Aib->Strategy_Aib Strategy_Beta Protocol C: DIC/Oxyma Extended Time (2h) Beta->Strategy_Beta Recouple Check Completion Strategy_NM->Recouple Strategy_Aib->Recouple Strategy_Beta->Recouple Success Proceed to Deprotection Recouple->Success Pass Fail Troubleshoot: Switch to Triphosgene or Sym-Collidine Recouple->Fail Incomplete

Caption: Decision tree for selecting coupling strategies based on amino acid sterics and nucleophilicity.

Detailed Experimental Protocols

Protocol A: Coupling to -Methylated Amino Acids (The "Hard Nucleophile")

Context: The secondary amine of an


-methyl group is a poor nucleophile. Standard HBTU protocols will result in <20% coupling efficiency, leading to deletion sequences.

Materials:

  • Resin-bound peptide with

    
    -terminal 
    
    
    
    -methyl group.
  • Fmoc-AA-OH (Incoming amino acid).

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • HOAt (1-Hydroxy-7-azabenzotriazole) – Optional but recommended additive.

  • DIPEA (Diisopropylethylamine).[1]

  • Solvent: NMP (

    
    -methylpyrrolidone) – Preferred over DMF for better swelling.
    

Step-by-Step Procedure:

  • Resin Preparation: Wash resin 3x with NMP. Ensure resin is fully swollen (allow 15 min soak if using polystyrene).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP.

    • Add DIPEA (8.0 eq).

    • Note: Do not let this sit for >2 minutes before adding to resin to avoid guanidinium formation capping the amine.

  • Coupling:

    • Add activated mixture to the resin.[1]

    • Agitate for 2 hours at room temperature (or 1 hour at 50°C if stability permits).

  • Double Coupling (Mandatory):

    • Drain and wash 1x with NMP.

    • Repeat step 2 and 3 with fresh reagents.

  • Validation (Chloranil Test):

    • Sample a few beads.[2] Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Blue/Green beads = Secondary amine still free (Incomplete).

    • Colorless/Yellow beads = Coupling complete.

Expert Insight: If HATU fails after double coupling, switch to Triphosgene or BTC (Bis-trichloromethyl carbonate) to generate the amino-acid chloride in situ. This is the "nuclear option" for sterics.

Protocol B: Coupling -Disubstituted AAs (e.g., Aib)

Context: Aib is not a poor nucleophile, but it is a terrible electrophile (when being coupled to) and a steric wall (when coupling onto). The gem-dimethyl group blocks approach angles.[3]

Materials:

  • PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4] Note: PyAOP is preferred over PyBOP to avoid carcinogenic HMPA byproducts.

  • Collidine (2,4,6-trimethylpyridine) as base.

  • Microwave Reactor (Optional but highly effective).

Step-by-Step Procedure:

  • Activation:

    • Dissolve Fmoc-Aib-OH (5.0 eq) and PyAOP (5.0 eq) in DMF.

    • Add Collidine (10.0 eq).

  • Coupling (Microwave Assisted):

    • Power: 25 Watts.

    • Temperature: Ramp to 75°C over 2 min, hold for 5 min.

    • Manual Alternative: If no microwave is available, couple for 2 hours at 50°C (water bath).

  • Recoupling:

    • Aib-to-Aib couplings (consecutive Aib residues) are notoriously difficult. Always double couple Aib-Aib junctions using COMU for the second hit.

  • Capping:

    • Acetylate unreacted amines aggressively (

      
      /Pyridine) to prevent deletion sequences which are hard to purify later.
      

Troubleshooting & Quality Control

The "Magic Mixture" for Aggregation

When synthesizing long sequences containing UAAs, the peptide chain may aggregate, collapsing the resin.

  • Symptom: Sudden drop in coupling efficiency or "shrinking" resin volume.

  • Solution: Use the "Magic Mixture" solvent system:

    • DCM / DMF / NMP (1:1:1) + 1% DBU (Use DBU only if no Asp/Glu are present to avoid aspartimide formation).

    • Alternatively, add Pseudoproline dipeptides immediately preceding the difficult UAA region to induce a "kink" in the chain and disrupt beta-sheet formation.

Monitoring Difficult Deprotections

Deprotecting the Fmoc group off of an


-methylated residue or Aib is slower than standard amino acids.
  • Standard: 20% Piperidine (2 x 5 min).

  • UAA Protocol: 20% Piperidine + 5% DBU (2 x 10 min).

  • Warning: DBU promotes aspartimide formation. If Asp is present, stick to Piperidine but extend time to 2 x 20 min.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link][5]

  • Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]

  • National Institutes of Health (PubMed). Microwave-assisted synthesis of unnatural amino acids. [Link]

  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

Sources

Using 4-Cyclopropyl-L-phenylalanine HCl in protein structure-function studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-Cyclopropyl-L-phenylalanine (Cp-Phe) is a non-canonical amino acid (ncAA) that introduces a unique combination of conformational rigidity and hydrophobic bulk into peptide and protein backbones. Unlike the flexible aliphatic side chains of Leucine or the planar aromatic system of Phenylalanine, the cyclopropyl group acts as a rigid, electron-rich, steric probe.

Key Applications:

  • conformational Locking: The cyclopropyl ring restricts the rotation of the

    
     and 
    
    
    
    torsion angles, stabilizing bioactive peptide conformations (e.g., in GPCR ligands).[1]
  • Hydrophobic Probing: It serves as a "sizer" for hydrophobic pockets, being larger than Alanine/Valine but distinct in shape from Phenylalanine.

  • Proteolytic Stability: The non-natural side chain hinders protease recognition, extending the half-life of therapeutic peptides.

This guide details the protocols for utilizing Cp-Phe HCl in Solid Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE) .

Pre-Experimental Preparation: Handling the HCl Salt

The user is starting with 4-Cyclopropyl-L-phenylalanine HCl .[2] This form is water-soluble and ideal for biological applications (cell culture) but unsuitable for direct use in standard Fmoc-SPPS without modification.

Decision Matrix: Choosing Your Workflow
ApplicationRequired FormProtocol Path
Peptide Synthesis (SPPS) Fmoc-ProtectedSee Section 3 (Requires Protection Step)
Site-Specific Protein Engineering Free Amino Acid (HCl)See Section 4 (Genetic Code Expansion)
Global Replacement (NMR/Stability) Free Amino Acid (HCl)See Section 5 (Auxotrophic Incorporation)

Workflow A: Solid Phase Peptide Synthesis (SPPS)

Context: For synthesizing short peptides (<50 AA) or peptidomimetics. Challenge: The HCl salt possesses a free amine. For SPPS, the N-terminus must be protected with an Fmoc group to prevent uncontrolled polymerization.

Protocol 3.1: One-Pot Fmoc Protection of Cp-Phe HCl

Skip this if you have purchased pre-protected Fmoc-Cp-Phe.

Reagents:

  • Cp-Phe HCl (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve Cp-Phe HCl and

    
     in water.
    
  • Addition: Dissolve Fmoc-OSu in Dioxane and add dropwise to the aqueous solution at 0°C.

  • Reaction: Stir at room temperature (RT) for 3–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify to pH 2 with 1M HCl (precipitate forms). Extract with Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexane.
    
    • Yield Target: >85% White Solid.

Protocol 3.2: Automated SPPS Coupling

Mechanism: Standard Fmoc/tBu chemistry. The cyclopropyl group is stable to TFA cleavage.

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Activation:

    • Reagents: Fmoc-Cp-Phe-OH (3 eq), HATU (2.9 eq), DIEA (6 eq).

    • Note: Use HATU over HBTU for sterically hindered non-canonical amino acids to ensure complete coupling.

  • Coupling: Shake for 45–60 mins at RT. Double coupling is recommended if the residue is preceded by a bulky amino acid (e.g., Pro, Val).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Analysis: HPLC (C18 column) and MALDI-TOF MS.

Workflow B: Genetic Code Expansion (Site-Specific)

Context: Inserting Cp-Phe at a single, precise location in a large protein (e.g., GFP, Antibody) using an orthogonal tRNA/Synthetase pair. System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA system in E. coli.[3][4]

Critical Requirement: The Synthetase

Cp-Phe is a para-substituted phenylalanine analog.

  • Selection: Use a "polyspecific" MjTyrRS variant evolved for hydrophobic para-substitutions (often termed p-CN-PheRS or p-Ethyl-PheRS ).

  • Validation: If a specific variant is not available, perform a small library screen of MjTyrRS mutants (active site residues Tyr32, Asp158, Ile159, Leu162, Ala167).

Protocol 4.1: In Vivo Incorporation

Figure 1: Workflow for Genetic Code Expansion using orthogonal translation systems.

Step-by-Step:

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • pEVOL plasmid (encoding the orthogonal tRNA/Synthetase).

    • pET plasmid (encoding the target protein with a TAG amber codon at the desired site).

  • Growth: Inoculate in LB media + Antibiotics (Chloramphenicol/Ampicillin). Grow to OD600 = 0.5.

  • Induction & Supplementation:

    • Dissolve Cp-Phe HCl in water (stock 100 mM). Filter sterilize.

    • Add Cp-Phe to culture (Final conc: 1 mM ).

    • Induce protein expression (IPTG 0.5 mM + Arabinose 0.2%).

  • Expression: Incubate at 30°C for 12–16 hours.

  • Control: Run a parallel culture without Cp-Phe. If the system is orthogonal, no full-length protein should be produced (chain termination at TAG).

Workflow C: Residue-Specific Incorporation (Auxotrophs)

Context: Replacing all Phenylalanine residues in a protein with Cp-Phe. Used for global stability enhancement or Fluorine-NMR (if using fluorinated analogs, but here for steric/hydrophobic studies).

Strain: E. coli Phenylalanine Auxotroph (e.g., strain DA19 or K10 ).

Protocol:

  • Growth: Grow auxotroph in M9 minimal media + Glucose + 0.05 mM Phenylalanine (limiting concentration).

  • Depletion: Monitor growth. When growth plateaus (Phe depleted), cells enter stationary phase.

  • Shift: Add Cp-Phe HCl (0.5 mM) to the media.

  • Induction: Add IPTG to induce target protein expression.

  • Mechanism: The native PheRS (Phenylalanyl-tRNA Synthetase) is forced to accept the analog due to the absence of the natural substrate.

    • Note: Cp-Phe is bulkier than Phe. Efficiency may be lower than wild-type. Lowering temperature (25°C) can improve folding of the modified protein.

Data Analysis & Quality Control

Table 1: Expected Outcomes & QC Metrics
MetricSPPS (Peptide)GCE (Protein)QC Method
Mass Shift +40.03 Da vs. Ala+40.03 Da vs. AlaESI-MS / MALDI
Purity >95%>90%RP-HPLC
Yield High (>70%)Low-Medium (1-5 mg/L)Bradford / UV280
Fidelity 100%>95% (vs Phe mis-incorporation)MS/MS Sequencing
Troubleshooting Guide
  • Issue: Low solubility of Cp-Phe HCl in media.

    • Fix: Adjust pH of the stock solution to 7.0 using NaOH before adding to media. The HCl salt is acidic; adding it directly can drop culture pH and inhibit growth.

  • Issue: Truncated protein in GCE.

    • Fix: Increase Cp-Phe concentration to 2 mM or switch to a more active Synthetase variant.

References

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code of cells and animals." Annual Review of Biochemistry, 83, 379-408. Link

  • Wang, L., & Schultz, P. G. (2001).[5] "Expanding the genetic code." Chemical Communications, (1), 1-11. Link

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code."[5] Annual Review of Biochemistry, 79, 413-444. Link

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044. Link

  • Dougherty, D. A. (2000). "Unnatural amino acids as probes of protein structure and function."[1][6][7] Current Opinion in Chemical Biology, 4(6), 645-652. Link

Sources

Application Note: 4-Cyclopropyl-L-phenylalanine HCl in Receptor Binding & Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropyl-L-phenylalanine HCl (4-CP-Phe) is a non-canonical amino acid derivative used primarily as a steric and metabolic probe in peptide engineering and medicinal chemistry. Unlike native L-Phenylalanine, the addition of a cyclopropyl group at the para-position of the phenyl ring introduces unique physicochemical properties—specifically, restricted bond rotation, increased lipophilicity, and resistance to oxidative metabolism.

This guide details the protocols for solubilizing 4-CP-Phe HCl, incorporating it into bioactive ligands via Solid Phase Peptide Synthesis (SPPS), and validating its impact through competitive receptor binding assays.

Chemical & Physical Properties[1][2][3]

Understanding the salt form is critical for assay reproducibility. The hydrochloride (HCl) salt improves shelf stability but requires specific buffering during stock preparation to prevent acidification of cell-based assays.

PropertySpecification
Chemical Name (S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride
Molecular Weight ~241.7 g/mol (HCl salt)
Solubility Water (Moderate), DMSO (High), Methanol (High)
pKa (approx)

-COOH: ~2.2 |

-NH3+: ~9.1
Primary Utility Probing hydrophobic pockets (Steric bulk > Phe, < Trp); Blocking metabolic oxidation.
Mechanistic Insight: Why Cyclopropyl?

The cyclopropyl group is not merely a "bulky" substituent.[1] It possesses significant


-like character due to ring strain, allowing it to engage in unique 

-interaction networks within receptor binding pockets. Furthermore, it blocks the para-position from cytochrome P450-mediated hydroxylation, significantly extending the half-life of peptide ligands in vivo [1, 2].

Protocol A: Stock Solution Preparation

Objective: Create a stable, cell-compatible stock solution for binding assays. Caution: Direct addition of HCl salts to unbuffered assay media can drop pH locally, causing false negatives in binding due to receptor denaturation.

  • Weighing: Weigh 10 mg of 4-CP-Phe HCl into a sterile microcentrifuge tube.

  • Solvent Choice:

    • For Chemical Synthesis: Dissolve in 100% DMF or NMP.

    • For Bioassays: Dissolve in DMSO to create a 100 mM Master Stock.

  • Neutralization (Critical Step):

    • The HCl counter-ion will make the DMSO solution acidic upon dilution into water.

    • Action: If diluting directly into aqueous buffer >10%, add 1 equivalent of NaOH or neutralize the assay buffer with 25 mM HEPES (pH 7.4) to buffer the acid load.

  • Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Incorporation via Fmoc-SPPS

Context: 4-CP-Phe is typically screened as a residue within a peptide library (e.g., modifying Enkephalins or Somatostatin) rather than as a free small molecule [3].

Workflow Diagram: Ligand Engineering

SPPS_Workflow Start Library Design (Identify Phe Sites) Resin Resin Loading (Rink Amide/Wang) Start->Resin Coupling Coupling Reaction (Fmoc-4-CP-Phe + HATU) Resin->Coupling Cycle Start Deprotect Fmoc Deprotection (20% Piperidine) Coupling->Deprotect Deprotect->Coupling Next AA Cleavage TFA Cleavage (+ Scavengers) Deprotect->Cleavage Final Cycle Purify HPLC Purification & MS Validation Cleavage->Purify

Caption: Workflow for incorporating 4-CP-Phe into peptide ligands using Fmoc-chemistry.

Key Technical Adjustments:

  • Coupling Reagents: Use HATU/HOAt instead of HBTU. The cyclopropyl group adds steric bulk near the

    
    -carbon, potentially slowing coupling kinetics.
    
  • Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30 mins).

  • Monitoring: Use the Kaiser Test (ninhydrin) to ensure complete coupling before proceeding.

Protocol C: Competitive Receptor Binding Assay

Objective: Determine the affinity (


) of the 4-CP-Phe modified ligand against a target GPCR (e.g., Mu-Opioid Receptor) using Radioligand Displacement.
Materials
  • Receptor Source: Membrane preparations from CHO or HEK293 cells stable expressing the target GPCR.

  • Radioligand: High-affinity standard (e.g.,

    
    -DAMGO for Mu-receptors).[2]
    
  • Test Compound: 4-CP-Phe modified peptide (from Protocol B).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.1% BSA (to prevent peptide adsorption).
    
Step-by-Step Methodology
  • Plate Preparation: Use 96-well polypropylene plates (low binding).

  • Assay Setup:

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Cold Competitor (10

      
      M Naloxone).
      
    • Experimental: Buffer + Membrane + Radioligand + Test Peptide (Titration:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add 4-CP-Phe peptide dilution series.

    • Add Radioligand (

      
       concentration).
      
    • Add Membranes last to initiate reaction.

    • Incubate for 60–90 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

  • Detection:

    • Add liquid scintillation cocktail.

    • Count Radioactivity (CPM) on a TopCount or MicroBeta counter.

Data Analysis & Validation

Convert CPM to % Specific Binding and fit to a one-site competition model:



Calculate 

using the Cheng-Prusoff equation:

Interpretation:

  • 
     (Modified) < 
    
    
    
    (Native):
    The cyclopropyl group engages a hydrophobic sub-pocket or stabilizes the bioactive conformation (Positive Hit).
  • 
     (Modified) > 
    
    
    
    (Native):
    Steric clash; the pocket cannot accommodate the cyclopropyl ring.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Link

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Shimohigashi, Y., et al. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research, 28(4), 347-359. Link

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Link

Sources

Application Notes and Protocols for Cell-Free Protein Synthesis with 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Proteomic Universe with Cell-Free Systems

The central dogma of molecular biology, while elegant in its description of genetic information flow, has long been confined to a canonical set of twenty amino acids. This limitation has historically constrained our ability to engineer proteins with novel functionalities. However, the advent of synthetic biology, particularly the refinement of cell-free protein synthesis (CFPS) systems, has shattered this ceiling.[1][2] CFPS platforms, by liberating the transcriptional and translational machinery from the confines of a living cell, offer an unprecedented level of control over protein synthesis.[3] This open-nature environment is particularly amenable to the site-specific incorporation of non-canonical amino acids (ncAAs), thereby expanding the chemical diversity of proteins far beyond what nature originally intended.[1][4][5]

The incorporation of ncAAs with unique chemical moieties—such as bio-orthogonal handles, photo-crosslinkers, or novel structural motifs—has revolutionized protein engineering, enabling the creation of bespoke proteins for therapeutic, diagnostic, and materials science applications.[6] This guide provides a detailed protocol and technical insights for the incorporation of a particularly intriguing ncAA, 4-Cyclopropyl-L-phenylalanine, into target proteins using an E. coli-based CFPS system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of genetic code expansion to create novel protein-based therapeutics and research tools.

Featured Non-Canonical Amino Acid: 4-Cyclopropyl-L-phenylalanine HCl

4-Cyclopropyl-L-phenylalanine is a synthetic amino acid that introduces a unique, sterically constrained cyclopropyl group at the para position of the phenylalanine ring.[7] This modification offers several advantages for protein engineering and drug design:

  • Structural Rigidity: The cyclopropyl group imparts conformational rigidity to the side chain, which can be exploited to probe and modulate protein-protein interactions or to stabilize specific protein conformations.

  • Hydrophobicity: The cyclopropyl moiety increases the hydrophobicity of the amino acid side chain, potentially enhancing protein stability or influencing interactions with hydrophobic pockets in target molecules.

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, making it an attractive component for the development of therapeutic peptides and proteins with improved pharmacokinetic profiles.[8][9]

  • Unique Spectroscopic Signature: While not as pronounced as other probes, the cyclopropyl group can subtly influence the local electronic environment, which may be detectable by advanced spectroscopic methods.

The hydrochloride salt form of 4-Cyclopropyl-L-phenylalanine ensures its solubility in aqueous buffers used for CFPS reactions.

Core Principles of ncAA Incorporation in CFPS

The site-specific incorporation of 4-Cyclopropyl-L-phenylalanine, or any ncAA, into a growing polypeptide chain requires the hijacking and reprogramming of the translational machinery. This is achieved through a strategy known as amber stop codon suppression .[10] The core components of this system are:

  • Codon Reassignment: The amber stop codon (UAG), which normally signals the termination of translation, is repurposed to encode the ncAA. This is achieved by introducing a UAG codon at the desired site in the gene of interest through site-directed mutagenesis.

  • Orthogonal tRNA: A suppressor tRNA with an anticodon that recognizes the UAG codon (CUA) is introduced into the CFPS system. This tRNA must be "orthogonal," meaning it is not recognized by any of the endogenous aminoacyl-tRNA synthetases (aaRSs) of the host system (E. coli in this case).[11]

  • Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered aaRS is the linchpin of the system. This enzyme is specifically designed to recognize and charge the desired ncAA (4-Cyclopropyl-L-phenylalanine) onto the orthogonal tRNA. Crucially, the o-aaRS must not recognize any of the 20 canonical amino acids, ensuring high fidelity of ncAA incorporation.[12]

The open nature of CFPS allows for the direct addition of the purified o-aaRS, the orthogonal tRNA, and the ncAA to the reaction mixture, bypassing the challenges of cellular uptake and toxicity associated with in vivo systems.[1][5]

Visualizing the Workflow

Conceptual Workflow for ncAA Incorporation

CFPS_ncAA_Workflow cluster_Inputs Reaction Components cluster_Process In Vitro Reaction cluster_Output Result DNA_Template DNA Template (with UAG codon) Translation Translation at Ribosome DNA_Template->Translation CFPS_Extract E. coli Cell Extract (Ribosomes, TFs, etc.) CFPS_Extract->Translation Energy_Mix Energy & Buffer Mix (ATP, GTP, Amino Acids) Energy_Mix->Translation ncAA 4-Cyclopropyl-L-phenylalanine HCl Charging Charging of tRNA ncAA->Charging o_aaRS Orthogonal aaRS o_aaRS->Charging o_tRNA Orthogonal tRNA-CUA o_tRNA->Charging Charging->Translation Charged tRNA Final_Protein Protein with ncAA Translation->Final_Protein

Caption: Overall workflow for incorporating 4-Cyclopropyl-L-phenylalanine in a CFPS system.

Chemical Structure of 4-Cyclopropyl-L-phenylalanine

Caption: Chemical structure of the non-canonical amino acid 4-Cyclopropyl-L-phenylalanine.

Experimental Protocol: A Generalized Approach

The following protocol provides a robust starting point for the incorporation of 4-Cyclopropyl-L-phenylalanine HCl into a target protein using a commercially available E. coli S30 extract-based CFPS kit.

Rationale for Orthogonal System Selection:

While a specific o-aaRS for 4-Cyclopropyl-L-phenylalanine has not been explicitly described in the literature, extensive research has demonstrated the remarkable polyspecificity of certain engineered synthetases. Specifically, mutants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) have been shown to accommodate a wide range of para-substituted phenylalanine analogs.[10][12] A promising candidate is a p-cyanophenylalanine synthetase (pCNF-RS) variant of MjTyrRS, which is known to accept at least 18 different phenylalanine analogs.[12] Alternatively, a PylRS mutant (e.g., N346A/C348A) that recognizes various phenylalanine derivatives is also a strong candidate.[10] This protocol assumes the use of a pre-purified, polyspecific o-aaRS and its corresponding orthogonal tRNA.

Materials
  • CFPS Kit: Commercial E. coli S30 extract-based kit (e.g., PURExpress® or similar).

  • DNA Template: Purified plasmid DNA encoding the gene of interest with a UAG codon at the desired incorporation site. Ensure a strong promoter (e.g., T7) and ribosome binding site.

  • 4-Cyclopropyl-L-phenylalanine HCl: High-purity powder.

  • Orthogonal aaRS (o-aaRS): Purified, engineered synthetase (e.g., a polyspecific MjTyrRS or PylRS variant).

  • Orthogonal tRNA (o-tRNA): Purified suppressor tRNA corresponding to the chosen o-aaRS.

  • Nuclease-free water.

  • Standard laboratory equipment: Pipettes, microcentrifuge tubes, incubator/heat block.

Step-by-Step Methodology

1. Preparation of Reagents:

  • DNA Template: Dilute the plasmid DNA to a working concentration of 250 ng/µL in nuclease-free water. The optimal concentration may vary and should be optimized (typically 5-15 nM final concentration).

  • 4-Cyclopropyl-L-phenylalanine HCl Stock: Prepare a 100 mM stock solution in nuclease-free water. Ensure complete dissolution. Store at -20°C.

  • o-aaRS and o-tRNA: Dilute to appropriate working concentrations as recommended by the supplier or based on previous optimization. A typical starting point is a 1:1 or 1:2 molar ratio of o-aaRS to o-tRNA.

2. Assembling the CFPS Reaction:

  • Thaw all CFPS kit components, the ncAA stock, o-aaRS, and o-tRNA on ice.

  • In a sterile, nuclease-free microcentrifuge tube on ice, assemble the reaction components in the order specified in the table below. It is crucial to add the S30 extract last to prevent premature reaction initiation.

  • Gently mix the components by pipetting up and down. Avoid vortexing.

  • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

3. Incubation:

  • Incubate the reaction tube at 37°C for 2-4 hours. The optimal time may vary depending on the protein and should be determined empirically. For larger proteins or higher yields, longer incubation times may be beneficial.

4. Analysis of Protein Expression:

  • Following incubation, the reaction can be analyzed immediately or stored at -20°C.

  • To visualize the full-length protein and assess incorporation efficiency, analyze a small aliquot of the reaction mixture by SDS-PAGE followed by Coomassie staining or Western blotting (if the protein is tagged). Successful incorporation will result in a band at the expected molecular weight of the full-length protein. The absence of the ncAA should result in a truncated product, confirming the dependence of full-length synthesis on the ncAA.

Summary of Reaction Components
ComponentStock ConcentrationVolume per 25 µL ReactionFinal ConcentrationNotes
Solution A (Buffer/Energy)Per Kit10 µL1XContains buffers, nucleotides, and energy sources.
Solution B (Amino Acids)Per Kit7.5 µL1XContains all 20 canonical amino acids.
4-Cyclopropyl-L-phenylalanine100 mM0.5 µL2 mMStarting point; may require optimization (0.5-5 mM).
Orthogonal tRNA (o-tRNA)10 µg/µL1 µL400 ng/µLOptimize based on synthetase pairing.
Orthogonal aaRS (o-aaRS)5 µg/µL1 µL200 ng/µLOptimize based on tRNA pairing.
DNA Template250 ng/µL1 µL10 ng/µL (~6-10 nM)Optimal concentration is template-dependent.
S30 ExtractPer Kit4 µLPer KitAdd last.
Total Volume 25 µL

Note: The volumes and concentrations provided are starting points and should be optimized for each specific protein and CFPS system.

Characterization and Validation

Confirming the successful and site-specific incorporation of 4-Cyclopropyl-L-phenylalanine is a critical step.

  • Mass Spectrometry (MS): The most definitive method for confirming incorporation is mass spectrometry. Analysis of the intact protein or proteolytic digests (e.g., trypsin digest) by LC-MS/MS can verify the mass of the modified peptide, confirming the presence of 4-Cyclopropyl-L-phenylalanine at the specified UAG codon position.

  • Western Blot Analysis: A simple way to confirm full-length protein synthesis is to use a C-terminal affinity tag (e.g., His-tag or FLAG-tag). Probing with an antibody against this tag will only detect the full-length protein, which should only be produced in the presence of the ncAA.

  • Functional Assays: If the target protein has a measurable activity (e.g., enzymatic activity, binding affinity), functional assays can be performed to assess the impact of the incorporated ncAA on the protein's function.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no protein yield - Inefficient o-aaRS/o-tRNA pair- Suboptimal ncAA concentration- Degraded DNA template or reagents- Incorrect incubation conditions- Test a different polyspecific o-aaRS.- Titrate the concentration of 4-Cyclopropyl-L-phenylalanine (0.5-5 mM).- Use fresh, high-quality DNA and reagents.- Optimize incubation time and temperature.
High levels of truncated product - Inefficient suppression of the UAG codon- Low concentration or activity of the o-aaRS/o-tRNA/ncAA system- Competition with release factor 1 (RF1)- Increase the concentration of the o-aaRS and o-tRNA.- Ensure the ncAA is at an optimal concentration.- If available, use a CFPS system derived from an E. coli strain with a deleted or depleted RF1.
Full-length protein in the no-ncAA control - "Leaky" suppression by endogenous tRNAs- Contamination of the o-aaRS with canonical amino acids- Confirm the orthogonality of the chosen tRNA.- Ensure high purity of the o-aaRS and other components.

Conclusion

Cell-free protein synthesis provides a powerful and versatile platform for the incorporation of 4-Cyclopropyl-L-phenylalanine, opening up new avenues for protein engineering and drug discovery. The ability to introduce this unique, conformationally constrained amino acid allows for the fine-tuning of protein structure, stability, and function. While the selection of a suitable orthogonal synthetase is paramount, the increasing availability of polyspecific aaRS variants significantly lowers the barrier to entry for exploring the incorporation of novel ncAAs. The protocols and guidelines presented here offer a comprehensive starting point for researchers to successfully produce proteins containing 4-Cyclopropyl-L-phenylalanine and to begin exploring their enhanced properties.

References

  • Salehi, A. S. M., Smith, M. T., & Schinn, S. M., et al. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
  • Amiram, M., Lajoie, M. J., & Church, G. M. (2015). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. Journal of the American Chemical Society.
  • Lu, Y. (2017). Cell-free synthetic biology: Engineering in an open world. Synthetic and Systems Biotechnology.
  • Yanagisawa, T., Kuraku, Y., & Yokoyama, S. (2014).
  • Kwon, I., Wang, P., & Tirrell, D. A. (2011).
  • Katoh, T., & Suga, H. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
  • Roy, H., & Ibba, M. (2009). Phenylalanyl-tRNA synthetase. Research and Reports in Biochemistry.
  • Bryson, D. I., Fan, C., & Guo, L. T., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases.
  • Fisher, M. A., Mills, J. H., & El-Kishky, A., et al. (2022). Orthogonal synthetases for polyketide precursors. bioRxiv.
  • Wang, N., & He, H. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mBio.
  • Lee, Y.-J., Schmidt, M. J., & Tharp, J. M., et al. (2013). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology.
  • Tharp, J. M., Mills, J. H., & Artz, J. D., et al. (2022). Orthogonal synthetases for polyketide precursors. bioRxiv.
  • Sino Biological. (n.d.).
  • Varner, C. T., D'Souza, D. P., & Vandavasi, J. F., et al. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv.
  • Bryson, D. I., Fan, C., & Guo, L. T., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases.
  • Pless, S. A., & Ahern, C. A. (2013). Incorporating non-canonical amino acids. Methods in Molecular Biology.
  • Safro, M., & Moor, N. (2001). Phenylalanyl-tRNA Synthetases.
  • Oña, P., & Daugherty, P. S. (2025). Multi‐Site Incorporation of Nonstandard Amino Acids into Protein‐Based Biomaterials.
  • Tucker, M. J., Karunatilaka, K. S., & Gunn, A., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B.
  • Tucker, M. J., Karunatilaka, K. S., & Gunn, A., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The Journal of Physical Chemistry B.
  • Deming, T. J. (2016). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine. Polymer Chemistry.
  • Sigma-Aldrich. (n.d.). N-Fmoc-4-Cyclopropyl-L-phenylalanine. Sigma-Aldrich.
  • López, C. J., O'Brien, M. C., & Hubbell, W. L. (2014).
  • Zhang, Z., & Liu, C. C. (2010). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Journal of Molecular Modeling.
  • Cui, Z., & Lomenick, B. (2019). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology.
  • Johnson, J. A., Lu, Y. Y., & Van Deventer, J. A., et al. (2010). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology.
  • Mapelli, C., Kimura, H., & Stammer, C. H. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research.
  • Probst, G., Aubele, D. L., & Bowers, S., et al. (2013). Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Cyclopropyl-L-phenylalanine hydrochloride. Sigma-Aldrich.
  • Wang, L., & Schultz, P. G. (2001).
  • Wang, L., Brock, A., & Herberich, B., et al. (2001). Expanding the genetic code of Escherichia coli. Science.
  • Probst, G., Aubele, D. L., & Bowers, S., et al. (2013). 4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. Journal of Medicinal Chemistry.
  • Chem-Impex. (n.d.). 4-Propargyloxy-L-phenylalanine. Chem-Impex.
  • Sigma-Aldrich. (n.d.). N-Fmoc-4-Cyclopropyl-L-phenylalanine. Sigma-Aldrich.
  • Aileron. (2026).
  • Creative Peptides. (n.d.). Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.
  • Probst, G., Aubele, D. L., & Bowers, S., et al. (2025). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch.
  • Ji, X., Li, J., & Sharma, P. P., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules.

Sources

Application Note & Protocols: Site-Specific Protein Labeling and Imaging Using 4-Cyclopropyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the site-specific incorporation of the non-canonical amino acid (ncAA) 4-Cyclopropyl-L-phenylalanine (pCpa) into proteins for advanced bioimaging applications. We detail the underlying principles of genetic code expansion via amber stop codon suppression and the subsequent bioorthogonal labeling of pCpa-containing proteins using tetrazine-modified fluorescent probes. This methodology leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly specific reaction, to achieve robust and targeted labeling in complex biological environments. Detailed, field-tested protocols are provided for expressing pCpa-containing proteins in E. coli and performing subsequent fluorescent labeling and imaging, complete with troubleshooting guidance and expected outcomes.

Principle of the Method

The ability to label proteins with molecular probes at specific sites is a powerful tool for elucidating biological function.[1] This protocol utilizes a two-stage process: (1) genetic incorporation of a chemically unique amino acid into a target protein, and (2) highly specific chemical ligation of an imaging probe to that unique amino acid.

1.1 Genetic Incorporation via Amber Suppression

Standard protein synthesis uses a fixed repertoire of 20 canonical amino acids. To introduce 4-Cyclopropyl-L-phenylalanine, we expand the genetic code of a host organism, typically E. coli or mammalian cells.[2][3] This is achieved by hijacking the cellular translation machinery using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[2][4]

The core components are:

  • Engineered aaRS: A phenylalanyl-tRNA synthetase (PheRS) that has been mutated to exclusively recognize pCpa and not any of the natural amino acids.[5][6]

  • Suppressor tRNA: A tRNA molecule (e.g., tRNACUA) whose anticodon is altered to recognize the UAG "amber" stop codon.[7]

  • Modified Gene of Interest (GOI): The gene encoding the target protein is mutated to replace the codon at the desired labeling site with a UAG stop codon.

When these components are expressed in a cell supplemented with pCpa, the engineered aaRS charges the suppressor tRNA with pCpa. During translation, when the ribosome encounters the UAG codon in the target mRNA, the charged suppressor tRNACUA binds and inserts pCpa, allowing protein synthesis to continue.[8] In the absence of pCpa, translation terminates at the UAG codon, ensuring high fidelity of incorporation.

1.2 Bioorthogonal Labeling via Tetrazine Ligation

The incorporated pCpa contains a cyclopropene-like moiety (a strained dienophile) that serves as a chemical handle. This group is inert to the vast majority of cellular biochemistry but reacts with extraordinary speed and specificity with a 1,2,4,5-tetrazine (an electron-poor diene).[9][10] This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as a tetrazine ligation.[11]

Key features of this reaction include:

  • Exceptional Speed: Second-order rate constants are among the fastest known for bioorthogonal reactions, enabling rapid labeling even at low concentrations.[11][12]

  • High Specificity: The reaction partners do not cross-react with other functional groups found in biological systems.[13]

  • Fluorogenic Potential: Many tetrazine-fluorophore conjugates are designed to be "dark" or quenched until they react with the dienophile, at which point their fluorescence dramatically increases.[9] This minimizes background noise from unreacted probes, simplifying wash steps and improving signal-to-noise for imaging.

The overall workflow is depicted below.

Figure 1: Overall workflow for protein labeling with 4-Cyclopropyl-L-phenylalanine.

Materials and Reagents

This protocol is optimized for E. coli expression. Equivalent reagents for mammalian systems are available from various suppliers.

ReagentSupplierCatalog # (Example)Notes
4-Cyclopropyl-L-phenylalanine HClSigma-AldrichCustom SynthesisPrepare a sterile 100 mM stock solution in water.
pEVOL-pCpa PlasmidAddgene(See Note)Plasmid encoding the engineered PheRS and tRNACUA.
Expression Vector (e.g., pET28a)Novagen69864For the target gene containing the amber (TAG) codon.
E. coli Expression Strain (e.g., BL21(DE3))New England BiolabsC2527H
LB Broth and AgarStandard Supplier-
Kanamycin & ChloramphenicolStandard Supplier-For plasmid selection.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Standard Supplier-For inducing protein expression.
Tetrazine-Fluorophore Conjugate (e.g., Tz-FL)MilliporeSigmaSCT012Choose a fluorophore compatible with your imaging system.
Phosphate-Buffered Saline (PBS), pH 7.4Standard Supplier-
Lysis Buffer (e.g., B-PER)Thermo Fisher78248Or use sonication with a custom buffer.
Protease Inhibitor CocktailRoche11836170001

Note on Plasmids: The specific pEVOL plasmid for pCpa may need to be obtained through a collaboration or a commercial custom synthesis service that provides orthogonal synthetase/tRNA pairs.

Detailed Protocols

Protocol 1: Protein Expression and pCpa Incorporation

This protocol describes the expression of a target protein containing pCpa in E. coli.

Rationale: This procedure co-transforms E. coli with two plasmids: one maintains the machinery for pCpa incorporation (pEVOL-pCpa), and the other carries the target gene. The selective pressure of antibiotics ensures both plasmids are retained. The ncAA is added to the media, and protein expression is induced at a low temperature to promote proper folding.

Step-by-Step Methodology:

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-pCpa plasmid and your expression vector containing the target gene with a TAG codon at the desired position.

  • Plating: Plate the transformed cells on an LB agar plate containing the appropriate antibiotics for both plasmids (e.g., 34 µg/mL chloramphenicol for pEVOL and 50 µg/mL kanamycin for pET vectors). Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with both antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of LB broth (with antibiotics) with the 10 mL overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • ncAA Addition: Add the sterile 4-Cyclopropyl-L-phenylalanine HCl stock solution to the culture for a final concentration of 1 mM.

  • Induction: Immediately after adding pCpa, cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Growth: Continue to grow the culture for 16–20 hours at 20°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification or labeling.

Protocol 2: In-Lysate Labeling and Gel-Based Analysis

This protocol is a quick and effective method to confirm the successful incorporation of pCpa and its accessibility for labeling.

Rationale: By lysing the cells and adding the tetrazine probe directly to the crude lysate, we can quickly assess labeling efficiency. The reaction is so specific that purification is not required for this validation step.[10] Analysis by SDS-PAGE and in-gel fluorescence demonstrates a fluorescent band only for the full-length, pCpa-containing protein that has reacted with the probe.

G cluster_lysis Cell Lysis cluster_analysis Analysis start Cell Pellet (+pCpa) lyse_pos Resuspend in Lysis Buffer + Protease Inhibitors start->lyse_pos control Cell Pellet (-pCpa) lyse_neg Resuspend in Lysis Buffer + Protease Inhibitors control->lyse_neg add_probe Add Tetrazine-Fluorophore (e.g., 100 µM final conc.) lyse_pos->add_probe lyse_neg->add_probe incubate Incubate 1 hour at RT (in the dark) add_probe->incubate sds_page Run SDS-PAGE incubate->sds_page in_gel In-Gel Fluorescence Scan sds_page->in_gel coomassie Coomassie Stain in_gel->coomassie

Figure 2: Workflow for in-lysate protein labeling and validation.

Step-by-Step Methodology:

  • Cell Lysis: Resuspend the cell pellet from a 1 mL culture sample in 200 µL of lysis buffer containing a protease inhibitor cocktail. Lyse the cells according to the buffer manufacturer's protocol (or via sonication).

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new tube.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Labeling Reaction: In a microcentrifuge tube, combine 50 µg of total protein from the clarified lysate with the tetrazine-fluorophore probe. A final probe concentration of 100 µM is a good starting point. Include a negative control using lysate from an uninduced culture or a culture grown without pCpa.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • SDS-PAGE Analysis: Prepare the samples with SDS-PAGE loading buffer (do NOT boil if the fluorophore is heat-sensitive). Run the samples on a Tris-Glycine or Bis-Tris polyacrylamide gel.

  • In-Gel Fluorescence: Before staining, scan the gel using a fluorescence gel imager with excitation and emission wavelengths appropriate for the chosen fluorophore. A specific fluorescent band should appear at the molecular weight of your target protein only in the sample grown with pCpa.

  • Protein Staining: After imaging, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and confirm equal loading.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Low Yield of Full-Length Protein 1. Inefficient amber suppression. 2. Toxicity of the target protein. 3. pCpa degradation or poor uptake.1. Confirm the integrity of plasmids and the TAG codon mutation. Increase the concentration of pCpa up to 2 mM. 2. Lower the induction temperature (e.g., to 16°C) and IPTG concentration (e.g., to 0.1 mM). 3. Use freshly prepared pCpa stock solution.
No Fluorescent Signal After Labeling 1. pCpa was not incorporated. 2. The incorporated pCpa is not accessible to the probe. 3. Degraded tetrazine probe.1. Verify expression of the full-length protein via Western Blot. If only truncated product is seen, troubleshoot expression (see above). 2. The labeling site may be buried within the protein structure. Choose a new, surface-exposed site for the TAG codon. Perform labeling under denaturing conditions for validation. 3. Use a fresh or newly purchased probe. Store probes as recommended by the manufacturer.
High Background Fluorescence on Gel 1. Non-specific binding of the probe. 2. Insufficient removal of excess probe.1. Decrease the concentration of the tetrazine probe or shorten the incubation time. 2. For purified proteins, remove excess probe using gel filtration or dialysis before running the gel. For lysate, this is less common with fluorogenic probes but can occur.

Conclusion

The genetic encoding of 4-Cyclopropyl-L-phenylalanine provides a robust and versatile platform for site-specific protein labeling. The unparalleled speed and specificity of the subsequent tetrazine ligation enable the precise attachment of fluorophores for high-resolution imaging in vitro and in living cells.[9][10] This methodology empowers researchers to study protein localization, dynamics, and interactions with minimal perturbation to the biological system, opening new avenues in drug development and fundamental cell biology research.

References

  • Devaraj, N. K., et al. (2012). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. PMC. [Link]

  • Li, J., et al. (2019). Modular enzyme- and light- activatable cyclopropene-tetrazine ligation for spatiotemporal imaging of biological systems. American Chemical Society. [Link]

  • Li, J., et al. (2019). Photo-induced and Rapid Labeling of Tetrazine-Bearing Proteins via Cyclopropenone-Caged Bicyclononynes. PubMed. [Link]

  • Ploegh, H., et al. (2017). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

  • Zeglis, B. M., et al. (2013). Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. PMC. [Link]

  • Kim, E., & Weerapana, E. (2017). Tetrazine ligation for chemical proteomics. ResearchGate. [Link]

  • Sachs, M. S., & Sarnow, P. (2009). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. PMC. [Link]

  • Sakmar, T. P., & Huber, T. (2006). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]

  • Kanamori, T., et al. (2019). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

  • Lang, K., & Chin, J. W. (2015). Ideal bioorthogonal reactions using a site-specifically encoded tetrazine amino acid. Journal of the American Chemical Society. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2020). Bioorthogonal chemistry. PMC. [Link]

  • Gellman, S. H., et al. (2015). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PubMed Central. [Link]

  • López, C. J., et al. (2014). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • Roy, H., & Ibba, M. (2016). Phenylalanyl-tRNA synthetase. Dove Medical Press. [Link]

  • Söll, D., & RajBhandary, U. L. (1992). Evolution of aminoacyl-tRNA synthetase quaternary structure and activity. PMC. [Link]

Sources

Application Notes and Protocols for Fmoc-Protection of 4-Cyclopropyl-L-phenylalanine HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Cyclopropyl-L-phenylalanine in Peptide Therapeutics

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic potential. 4-Cyclopropyl-L-phenylalanine, a structurally unique analog of phenylalanine, offers medicinal chemists a powerful tool to modulate the conformational properties and metabolic stability of peptides. The cyclopropyl moiety, a small, strained ring, imparts significant conformational rigidity to the peptide backbone, which can lead to improved receptor binding affinity and selectivity. Furthermore, this aliphatic substitution can protect the peptide from enzymatic degradation, thereby extending its in vivo half-life. The hydrochloride salt form of this amino acid is a common starting material for synthesis.

This comprehensive guide provides detailed protocols and technical insights into the Nα-Fmoc protection of 4-Cyclopropyl-L-phenylalanine HCl, a critical first step for its successful integration into solid-phase peptide synthesis (SPPS) workflows.

Core Principles: The Chemistry of Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the lynchpin of modern solid-phase peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild basic conditions.[1][2] The Fmoc group is typically introduced by reacting the free amino group of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

A critical consideration when working with amino acid hydrochloride salts is the need to neutralize the protonated amino group to render it sufficiently nucleophilic for the reaction to proceed efficiently. This is typically achieved by the addition of a suitable base.

Visualizing the Fmoc Protection Workflow

The following diagram illustrates the key steps involved in the Fmoc protection of 4-Cyclopropyl-L-phenylalanine HCl.

Fmoc_Protection_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Characterization Reagents Prepare Solutions: - 4-Cyclopropyl-L-phenylalanine HCl in aqueous base - Fmoc-OSu in organic solvent Reaction Combine solutions and stir at room temperature. Monitor reaction progress via TLC. Reagents->Reaction Add Fmoc-OSu solution Workup Acidify the reaction mixture. Extract the product into an organic solvent. Wash and dry the organic phase. Reaction->Workup Quench and extract Purification Purify by flash chromatography or recrystallization. Characterize by NMR, MS, and HPLC. Workup->Purification Isolate and purify

Caption: Workflow for the Fmoc protection of 4-Cyclopropyl-L-phenylalanine HCl.

Experimental Protocols

Protocol 1: Fmoc Protection of 4-Cyclopropyl-L-phenylalanine HCl using Fmoc-OSu

This protocol outlines a robust method for the Nα-Fmoc protection of 4-Cyclopropyl-L-phenylalanine HCl using Fmoc-OSu under aqueous basic conditions.

Materials:

  • 4-Cyclopropyl-L-phenylalanine HCl

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane (or acetone)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 95:5:1 Dichloromethane:Methanol:Acetic Acid)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 4-Cyclopropyl-L-phenylalanine HCl (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (sufficient volume to fully dissolve). Note: The bicarbonate neutralizes the HCl salt and creates the basic conditions necessary for the reaction.

  • Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting amino acid and Fmoc-OSu. The product, being more nonpolar, will have a higher Rf value than the starting amino acid. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Wash the aqueous mixture with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Fmoc-4-Cyclopropyl-L-phenylalanine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white, crystalline solid.[4]

Data Presentation: Key Reaction Parameters

ParameterRecommended ValueRationale
Amino Acid:Fmoc-OSu Ratio 1.0 : 1.05A slight excess of Fmoc-OSu ensures complete consumption of the amino acid.
Base Sodium BicarbonateA mild base that effectively neutralizes the HCl salt and facilitates the reaction.
Solvent System Dioxane/Water or Acetone/WaterProvides a biphasic system that allows for efficient reaction and subsequent separation.
Reaction Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 4 - 12 hoursAdequate time for the reaction to reach completion, monitored by TLC.

Characterization of N-Fmoc-4-Cyclopropyl-L-phenylalanine

Thorough characterization of the final product is essential to confirm its identity and purity before its use in peptide synthesis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the Fmoc group (aromatic protons between δ 7.3 and 7.8 ppm, and the CH and CH₂ protons around δ 4.2-4.5 ppm), the phenylalanine backbone (α-proton, β-protons), and the cyclopropyl group (protons typically in the upfield region, around δ 0.5-1.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the phenylalanine backbone and the cyclopropyl ring.

2. Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed. For N-Fmoc-4-Cyclopropyl-L-phenylalanine (C₂₇H₂₅NO₄), the expected monoisotopic mass is 427.18 g/mol .

3. High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a powerful tool to assess the purity of the final product. A single major peak should be observed under appropriate chromatographic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and characterized, N-Fmoc-4-Cyclopropyl-L-phenylalanine is ready for incorporation into peptides using standard Fmoc-based SPPS protocols.

SPPS Workflow Overview

SPPS_Workflow Start Start with Fmoc-protected amino acid on solid support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Couple N-Fmoc-4-Cyclopropyl-L-phenylalanine (with activating agents like HBTU/HOBt) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Repeat Repeat Cycle for subsequent amino acids Washing2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final amino acid Cleavage Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify peptide by HPLC Cleavage->Purification End Characterize final peptide Purification->End

Caption: General workflow for incorporating N-Fmoc-4-Cyclopropyl-L-phenylalanine into a peptide sequence via SPPS.

Key Considerations for SPPS:

  • Coupling Reagents: Standard coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are effective for coupling N-Fmoc-4-Cyclopropyl-L-phenylalanine.

  • Coupling Times: Due to the potential for steric hindrance from the cyclopropyl group, extended coupling times or double coupling may be necessary to ensure complete reaction, especially in challenging sequences.

  • Monitoring: The completion of each coupling and deprotection step should be monitored using qualitative tests such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines).[5]

  • Stability: The cyclopropyl group is generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA).

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Fmoc Protection Insufficient base to neutralize HCl salt; Inadequate reaction time.Ensure complete dissolution and neutralization of the amino acid hydrochloride before adding Fmoc-OSu; Extend reaction time and monitor by TLC.
Low Yield of Purified Product Incomplete extraction during work-up; Loss during purification.Ensure the aqueous layer is sufficiently acidified to precipitate the product before extraction; Optimize the purification method (e.g., gradient for column chromatography).
Incomplete Coupling in SPPS Steric hindrance from the cyclopropyl group; Aggregation of the growing peptide chain.Use a more potent coupling reagent (e.g., HATU); Perform a double coupling; Use a solvent system known to disrupt aggregation (e.g., containing a small percentage of DMSO).

Conclusion

The successful Nα-Fmoc protection of 4-Cyclopropyl-L-phenylalanine HCl is a straightforward yet critical process for the incorporation of this valuable non-canonical amino acid into peptide-based therapeutics. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can confidently prepare high-purity Fmoc-protected 4-Cyclopropyl-L-phenylalanine and effectively utilize it in their peptide synthesis endeavors, paving the way for the development of novel and improved peptide drugs.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Echo BioSystems. (n.d.). N-Fmoc-4-cyclopropyl-L- phenylalanine. Retrieved from [Link]

  • SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • PubMed. (2013). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fmoc – Knowledge and References. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Coupling 4-Cyclopropyl-L-phenylalanine HCl during SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing 4-Cyclopropyl-L-phenylalanine HCl. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to facilitate the successful incorporation of this sterically hindered amino acid.

The unique cyclopropyl moiety of 4-Cyclopropyl-L-phenylalanine offers valuable conformational constraints in peptidomimetics, making it a desirable building block in drug design.[1][2] However, its bulky nature presents significant hurdles during SPPS. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Cyclopropyl-L-phenylalanine HCl a "difficult" amino acid to couple in SPPS?

A1: The primary challenge stems from steric hindrance. The bulky cyclopropyl group on the phenyl ring can physically obstruct the activated carboxyl group of the incoming amino acid from approaching the N-terminal amine of the growing peptide chain on the solid support.[3][4] This steric clash slows down the reaction kinetics and can lead to incomplete coupling, resulting in deletion sequences in the final peptide.[4]

Q2: Does the hydrochloride (HCl) salt form of the amino acid affect the coupling reaction?

A2: Yes, the HCl salt must be neutralized in situ before the coupling reaction can proceed. The N-terminal amine of the resin-bound peptide is typically deprotected to a free amine, but the incoming 4-Cyclopropyl-L-phenylalanine is protonated. A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the coupling mixture to deprotonate the amino acid's α-amino group, rendering it nucleophilic for peptide bond formation.[5][6] Insufficient base can lead to failed coupling.

Q3: How can I determine if the coupling of 4-Cyclopropyl-L-phenylalanine was successful?

A3: The most common real-time method is the Kaiser (ninhydrin) test, which detects free primary amines on the resin.[4] A positive result (blue/purple color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests success.[4] For post-synthesis analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential for quantifying the purity of the crude peptide and identifying any deletion sequences.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step is the most frequent issue. This indicates that a significant number of N-terminal amines on the resin remain unreacted.

Root Causes & Solutions:

  • Insufficient Activation/Reagent Potency: Standard carbodiimide reagents like DCC and DIC may not be powerful enough to overcome the steric hindrance.[7]

    • Solution: Employ more potent in situ activating reagents. Aminium/uronium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP or PyAOP are highly recommended.[7] These reagents form highly reactive esters that can overcome the steric barrier.[7] For extremely challenging couplings, consider converting the amino acid to an acyl fluoride using a reagent like TFFH.[5][7]

  • Suboptimal Reaction Time: Steric hindrance significantly slows down the reaction rate.[7]

    • Solution: Extend the coupling time. Instead of a standard 1-2 hour coupling, allow the reaction to proceed for longer, even overnight.[7] Double coupling, where the coupling step is repeated with a fresh solution of activated amino acid, is also a highly effective strategy.[8]

  • Inadequate Solvent Choice: The solvent must effectively solvate the growing peptide chain and the solid support to ensure reactive sites are accessible.[7][9] Poor solvation can lead to peptide aggregation, further impeding the reaction.[10]

    • Solution: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[7][9] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[7]

  • Insufficient Base: As mentioned in the FAQs, the HCl salt must be neutralized.

    • Solution: Ensure an adequate amount of a non-nucleophilic base like DIPEA is used. A common practice is to use 2 equivalents of DIPEA for every equivalent of the amino acid HCl salt.

Issue 2: Low Purity of the Crude Peptide

Even if the Kaiser test is negative, you might observe low purity in the final product upon RP-HPLC analysis, often characterized by the presence of deletion sequences.

Root Causes & Solutions:

  • Aggregation of the Growing Peptide Chain: As the peptide elongates, it can form secondary structures that aggregate, making the N-terminus inaccessible.[10]

    • Solution 1: Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl or KSCN in DMF before coupling can help disrupt secondary structures.[10]

    • Solution 2: Backbone Protection: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues can disrupt aggregation.[10]

    • Solution 3: Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can drive difficult couplings to completion quickly and efficiently by providing localized heating, which can help overcome aggregation-related issues.[3]

Issue 3: Poor Solubility of 4-Cyclopropyl-L-phenylalanine HCl

While generally soluble in common SPPS solvents, issues can arise, particularly at higher concentrations.

Root Causes & Solutions:

  • Solvent Polarity: The solubility of amino acids is highly dependent on the solvent system.[11]

    • Solution: Ensure the amino acid is fully dissolved before adding it to the resin. If solubility in pure DMF or NMP is an issue, the addition of a small amount of DMSO might be helpful, though compatibility with your overall synthesis strategy should be verified.

Optimized Protocols & Methodologies

Here are detailed protocols designed to improve the success rate of coupling 4-Cyclopropyl-L-phenylalanine HCl.

Protocol 1: High-Potency Double Coupling using HATU

This protocol is recommended as a first-line approach for coupling 4-Cyclopropyl-L-phenylalanine HCl.

Materials:

  • Fmoc-4-Cyclopropyl-L-phenylalanine HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-methylpyrrolidone)

  • Fmoc-deprotected peptide-resin

Procedure:

  • First Coupling:

    • Following standard Fmoc deprotection and thorough washing of the resin with NMP, prepare the activation solution in a separate vessel.

    • Dissolve Fmoc-4-Cyclopropyl-L-phenylalanine HCl (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

    • Allow the solution to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with NMP.

  • Second Coupling:

    • Repeat the steps in the "First Coupling" section with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with NMP and proceed with a Kaiser test to confirm completion.

Protocol 2: Microwave-Assisted Coupling

Microwave energy can significantly accelerate sterically hindered couplings.[3]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Prepare the activated amino acid solution as described in Protocol 1.

  • Add the solution to the deprotected peptide-resin in the microwave synthesizer vessel.

  • Perform the coupling reaction using microwave irradiation. A typical condition would be 5-10 minutes at a temperature of up to 75°C.[12]

  • After the reaction, wash the resin and perform a Kaiser test. If the test is positive, a second microwave-assisted coupling can be performed.

Data Summary Table

ChallengeRecommended Coupling ReagentKey Parameters to ModifyExpected Outcome
Steric Hindrance HATU, HCTU, PyBOP, PyAOP[7]Increased coupling time, Double coupling[7][8]Improved coupling efficiency, reduced deletion sequences
Peptide Aggregation Standard high-potency reagentsUse of NMP over DMF, Microwave assistance[3][7]Minimized aggregation, higher purity
HCl Salt Neutralization AnyEnsure ≥2 eq. of DIPEA per eq. of amino acid HClEnables the coupling reaction to proceed

Visualizing the Challenge and Solution

Diagram 1: Steric Hindrance in Coupling

StericHindrance cluster_coupling Coupling Reaction Activated_AA Activated 4-Cyclopropyl-Phe Peptide_Resin N-terminus on Peptide-Resin Activated_AA->Peptide_Resin Peptide Bond Formation Steric_Hindrance Bulky Cyclopropyl Group Steric_Hindrance->Peptide_Resin Blocks Approach

Caption: Steric hindrance from the cyclopropyl group impeding peptide bond formation.

Diagram 2: Optimized Workflow for Difficult Couplings

OptimizedWorkflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Activation Mix: 4-Cyclopropyl-Phe-HCl HATU + DIPEA in NMP start->prepare_aa coupling_1 1st Coupling: 1-2 hours or Microwave (5-10 min) prepare_aa->coupling_1 wash_1 Wash with NMP coupling_1->wash_1 kaiser_test Kaiser Test wash_1->kaiser_test coupling_2 2nd Coupling (Double Couple): Repeat Activation & Coupling kaiser_test->coupling_2 Positive end Proceed to Next Cycle kaiser_test->end Negative wash_2 Wash with NMP coupling_2->wash_2 wash_2->end

Caption: Recommended workflow incorporating double coupling and Kaiser test monitoring.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • ACS Publications. (2006, May 23). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. Retrieved from [Link]

  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PMC. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]

  • Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • ResearchGate. (2024, December 24). (PDF) Green solvents and Safe Reagents in SPPS taking advantage of induction heating and automation: synthesis and HPLC-free purification of difficult sequences. Retrieved from [Link]

  • PMC - NIH. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

Sources

Cleavage and deprotection of peptides containing 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for the cleavage and deprotection of peptides containing 4-Cyclopropyl-L-phenylalanine (Cpr-Phe) . It addresses the specific chemical properties of the cyclopropyl moiety, the handling of the HCl salt form, and troubleshooting for common side reactions.

Executive Summary

4-Cyclopropyl-L-phenylalanine is a non-canonical amino acid often used to restrict conformational flexibility or probe hydrophobic interactions.

  • Acid Stability: The cyclopropyl group at the para position of the phenyl ring is electronically stabilized and is generally stable to standard Trifluoroacetic Acid (TFA) cleavage conditions (95% TFA). It does not typically undergo the acid-catalyzed ring-opening seen in aliphatic cyclopropanes.

  • Critical Control Point: The primary failure mode is not the cleavage itself, but the coupling efficiency due to the HCl salt form and potential steric effects, or oxidation of the cyclopropyl ring if improper scavengers are used.

Part 1: Pre-Synthesis & Coupling (The HCl Salt Factor)

Most "cleavage" problems are actually coupling failures. The raw material is supplied as H-Cpr-Phe-OH·HCl . You cannot couple this directly without neutralizing the hydrochloride salt. Failure to do so results in near-zero coupling efficiency.

Protocol: In-Situ Neutralization & Coupling

Objective: Efficiently couple Cpr-Phe without causing racemization or precipitation.

  • Dissolution: Dissolve H-Cpr-Phe-OH·HCl (1.0 equiv) and HATU (0.95 equiv) in dry DMF.

    • Note: Do not use HBTU/TBTU if high purity is required; HATU is preferred for sterically modified residues.

  • Neutralization (The Critical Step):

    • Add DIPEA (Diisopropylethylamine) .

    • Stoichiometry: You need 3.0 equivalents of base total (1 eq to neutralize the HCl, 1 eq to activate the carboxylate, 1 eq to maintain basic pH for the reaction).

    • Visual Check: Ensure the solution remains clear. If the free base precipitates, add more DMF.

  • Coupling: Add the activated mixture to the resin immediately.

  • Reaction Time: Allow to react for 2–4 hours (longer than standard Phe).

Part 2: Cleavage & Deprotection Cocktails

While the cyclopropyl-phenyl ring is robust, it can be sensitive to radical oxidation or electrophilic attack if highly reactive cations (like tert-butyl cations) are not quenched immediately.

Recommended Cocktail: Reagent B (Optimized)

Use this for standard peptides containing Cpr-Phe.

ComponentVolume %Function
TFA (Trifluoroacetic Acid)92.5% Cleavage & Deprotection
TIS (Triisopropylsilane)2.5% Critical: Scavenges carbocations; protects Cpr ring from alkylation.
Water 2.5% Scavenges t-butyl cations.
Phenol (Optional)2.5% Protects Tyr/Trp; adds extra protection for aromatic rings.
Cocktail for Sensitive Sequences (Reagent K)

Use this only if your peptide also contains Met, Cys, or Trp .

  • Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

  • Warning:Thioanisole can sometimes promote ring-opening in highly activated cyclopropanes, though Cpr-Phe is usually resistant. Avoid heating this cocktail.

Step-by-Step Cleavage Protocol
  • Wash Resin: DCM (3x), MeOH (3x), dried under N2.

  • Add Cocktail: Add 10–15 mL cocktail per gram of resin.

  • Incubation: Shake at Room Temperature (20–25°C) for 2.0 hours .

    • Do not heat.[1] Higher temperatures increase the risk of cyclopropyl ring opening.

  • Precipitation: Filter into cold diethyl ether (-20°C).

  • Isolation: Centrifuge (3000 rpm, 5 min) and wash pellet 2x with cold ether.

Part 3: Troubleshooting & Diagnostics
Visualizing the Workflow

The following diagram outlines the decision process for handling impurities associated with Cpr-Phe.

CprPhe_Troubleshooting Start Crude Peptide Analysis (LC-MS) TargetFound Target Mass Found? Start->TargetFound ImpurityCheck Identify Major Impurity Mass TargetFound->ImpurityCheck No / Low Yield MassPlus18 Mass +18 Da (Hydration) ImpurityCheck->MassPlus18 MassPlus96 Mass +96 Da (Trifluoroacetylation) ImpurityCheck->MassPlus96 MassMinus2 Mass -2 Da (Oxidation/Desaturation) ImpurityCheck->MassMinus2 Action18 Cause: Ring Opening (Acid Catalyzed) Solution: Reduce Cleavage Time Use Reagent B (No Thiols) MassPlus18->Action18 Action96 Cause: Incomplete Boc removal or N-term capping Solution: Extend Cleavage Time MassPlus96->Action96 ActionMinus2 Cause: Radical Oxidation Solution: Degas solvents Increase TIS to 5% MassMinus2->ActionMinus2

Caption: Diagnostic decision tree for identifying cleavage by-products associated with 4-Cyclopropyl-L-phenylalanine.

Common Issues Table
ObservationProbable CauseCorrective Action
Low Yield (Crude) Incomplete Coupling (HCl salt interference).Ensure 3.0 eq DIPEA was used during coupling. Check Kaiser test before cleavage.
Mass +18 Da Ring opening followed by water addition (Hydration).Rare. Indicates TFA was too hot or old. Use fresh TFA. Reduce cleavage time to 60-90 mins.
Mass +56 Da t-Butyl alkylation of the phenyl ring.Scavenger failure. Increase TIS content to 5%. Ensure high volume of cocktail (15 mL/g).
Racemization Base-catalyzed epimerization during coupling.Use Oxyma/DIC instead of HATU/DIPEA. Reduce base exposure time.
Part 4: Frequently Asked Questions (FAQ)

Q1: Is the cyclopropyl ring stable to HF (Hydrogen Fluoride) cleavage?

  • Answer: Generally, yes, but HF is much harsher than TFA. If using Boc chemistry (HF cleavage), we strongly recommend adding p-cresol and p-thiocresol as scavengers to protect the aromatic ring. However, Fmoc chemistry (TFA cleavage) is preferred for this amino acid to minimize risk.

Q2: Can I use standard "Reagent K" if I don't have sensitive residues?

  • Answer: You can, but it is unnecessary. Reagent K contains EDT (ethanedithiol), which is smelly and hard to remove. For Cpr-Phe alone, Reagent B (TFA/Phenol/Water/TIS) is safer and cleaner. TIS is the most effective scavenger for protecting the cyclopropyl moiety from alkylation.

Q3: My crude peptide is not dissolving in water/acetonitrile. Why?

  • Answer: Cpr-Phe is significantly more hydrophobic than standard Phenylalanine. The cyclopropyl group adds lipophilicity.

    • Solution: Dissolve the crude peptide in Acetic Acid or HFIP (Hexafluoroisopropanol) before diluting with water for lyophilization. For HPLC, use a gradient starting at 10-15% B (ACN) rather than 0-5%.

Q4: Does the HCl salt affect the shelf life of the amino acid?

  • Answer: The HCl salt is actually more stable than the free zwitterion for long-term storage. Store it at +4°C in a desiccator. It is not hygroscopic, but keeping it dry prevents hydrolysis of the HCl which could degrade the solid over years.

References
  • Sigma-Aldrich. (n.d.). 4-Cyclopropyl-L-phenylalanine hydrochloride Product Analysis. Retrieved from

  • Magnin, D. R., et al. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors... Journal of Medicinal Chemistry, 47(10), 2587-2598.[2] (Demonstrates stability of cyclopropyl-amino acid derivatives in synthesis). Retrieved from

  • Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from

  • BenchChem. (2025). Troubleshooting Side Reactions in Peptide Synthesis. Retrieved from

Sources

Identifying and minimizing impurities in 4-Cyclopropyl-L-phenylalanine HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-L-phenylalanine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this non-natural amino acid, with a specific focus on identifying and minimizing critical impurities. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the highest standards of purity, safety, and efficacy in your final active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses fundamental questions regarding the types of impurities encountered during the synthesis of 4-Cyclopropyl-L-phenylalanine HCl and their significance.

Q1: What are the primary categories of impurities I should be concerned with during the synthesis of this API?

A1: Impurities in any API, including 4-Cyclopropyl-L-phenylalanine HCl, are broadly classified according to ICH (International Council for Harmonisation) guidelines.[1] You should focus on three main categories:

  • Organic Impurities: These are the most common and structurally diverse impurities. They can arise from starting materials, be process-related by-products from side reactions, or form as degradation products during storage.[2][3] Examples include diastereomers (D-phenylalanine derivatives), unreacted intermediates, or products of over-reaction.

  • Inorganic Impurities: These are often derived from reagents, ligands, or catalysts used in the synthesis, such as residual metals or salts.[3] Their presence is typically controlled by the selection of reagents and final purification steps.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification stages that are not completely removed.[4] They are regulated based on their toxicity and are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[5]

Q2: I've heard a lot about Genotoxic Impurities (GTIs). Why are they a special concern and how might they relate to my synthesis?

A2: Genotoxic impurities (GTIs) are a critical subclass of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer.[6] Due to this significant safety risk, they are controlled at much lower levels (Threshold of Toxicological Concern, TTC) than ordinary impurities.[6][7]

In the context of 4-Cyclopropyl-L-phenylalanine HCl synthesis, GTIs could potentially arise from:

  • Reactive Reagents: The use of alkylating agents (e.g., alkyl halides) or other highly reactive chemicals in the synthetic route.[2][8]

  • Starting Material Impurities: If the starting materials themselves contain structurally alerting functionalities for genotoxicity, these can carry through to the final product.[2]

  • Side Reactions: For instance, reactions involving alcoholic solvents in the presence of strong acids and halides can sometimes generate genotoxic alkyl halides.[8]

A thorough risk assessment, including a Structure-Activity Relationship (SAR) analysis, is essential to identify any potential GTIs in your synthetic process.[6]

Q3: What is the difference between enantiomeric and diastereomeric impurities, and how do they form in an asymmetric synthesis?

A3: This is a crucial concept for any chiral synthesis.

  • Enantiomers are non-superimposable mirror images of each other (e.g., 4-Cyclopropyl-L -phenylalanine and 4-Cyclopropyl-D -phenylalanine). They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

  • Diastereomers are stereoisomers that are not mirror images. This situation typically arises when you have more than one chiral center. For example, in an asymmetric synthesis using a chiral auxiliary, the intermediate product will exist as two diastereomers.

In the synthesis of 4-Cyclopropyl-L-phenylalanine, the primary stereochemical impurity of concern is its enantiomer, the D-form. This can arise from two main sources:

  • Incomplete Stereocontrol: The asymmetric reaction step (e.g., asymmetric alkylation, hydrogenation, or amination) may not be perfectly selective, leading to the formation of a small amount of the undesired stereoisomer.[9]

  • Racemization: The chiral center of the amino acid can be susceptible to racemization (conversion of the L-form to a mixture of L and D forms) under harsh reaction conditions, particularly strong acids or bases at elevated temperatures.[10]

Controlling these stereoisomeric impurities is vital as they can have different pharmacological activities or toxicities.[10][11]

Section 2: Troubleshooting Guide - Common Synthesis & Purification Issues

This guide provides a problem-and-solution framework for issues commonly encountered during the synthesis and purification of 4-Cyclopropyl-L-phenylalanine HCl.

Problem 1: My final product has high levels of the D-enantiomer (>0.5%). How can I improve stereoselectivity?

Potential CauseTroubleshooting Steps & Explanations
Suboptimal Asymmetric Catalyst/Reagent Performance Re-evaluate Catalyst Loading & Purity: Ensure the chiral catalyst or reagent is of high purity and used at the optimal loading. Even minor impurities in the catalyst can poison it, reducing enantioselectivity. Screen Reaction Parameters: Temperature, pressure, and solvent can have a profound impact on stereoselectivity. Perform a Design of Experiments (DoE) to systematically screen these variables. Lowering the reaction temperature often improves enantiomeric excess (ee).
Racemization During a Deprotection Step Milder Deprotection Conditions: If you are removing a protecting group (e.g., Boc, Cbz) under harsh acidic or basic conditions, you risk racemizing the alpha-proton. * For acid-labile groups, consider using milder acids (e.g., formic acid instead of TFA/HCl) or shorter reaction times. * For base-labile groups, avoid strong bases like NaOH or KOH, especially with heat. Consider alternatives like LiOH in a THF/water system at controlled temperatures.[12]
Racemization During HCl Salt Formation Control Temperature and Solvent: The final step of forming the hydrochloride salt, typically by introducing HCl (gas or solution), should be done at low temperatures (e.g., 0-5 °C) to minimize any potential for racemization in the acidic environment. Ensure the chosen solvent does not promote epimerization.
Inaccurate Chiral Analysis Validate Your Analytical Method: Confirm that your chiral HPLC or GC method has sufficient resolution (Rs > 1.5) between the L- and D-enantiomers. An inaccurate integration of a poorly resolved peak can lead to an overestimation of the impurity.

Problem 2: An unknown peak is consistently appearing in my reverse-phase HPLC chromatogram. How do I approach its identification?

cluster_deduction Step 2: Deduce Potential Structure start Unknown Peak Detected in RP-HPLC lcms Step 1: LC-MS Analysis start->lcms mass Determine Mass (m/z) of the Impurity lcms->mass Primary Goal uv Analyze UV Spectrum lcms->uv Secondary Data mass_diff Compare Mass to Starting Materials, Intermediates, and Product mass->mass_diff side_reaction Hypothesize Plausible Side Reactions mass_diff->side_reaction degradation Consider Degradation Pathways side_reaction->degradation nmr Step 3: Isolation & NMR Spectroscopy degradation->nmr prep_hplc Isolate Impurity using Preparative HPLC nmr->prep_hplc nmr_analysis Perform 1H, 13C, COSY, HSQC NMR for definitive structure elucidation prep_hplc->nmr_analysis final Structure Confirmed nmr_analysis->final SM Starting Materials (e.g., Phenylalanine Precursor, Cyclopropyl boronic acid) Step1 Step 1: Key C-C or C-N Bond Formation SM->Step1 Intermediate Crude Intermediate Step1->Intermediate Step2 Step 2: Deprotection & Purification Intermediate->Step2 API Final API: 4-Cyclopropyl-L-phenylalanine HCl Step2->API Imp1 Starting Material Impurities Imp1->SM Imp2 Process-Related By-products Imp2->Step1 Imp3 Diastereomers/ Enantiomers Imp3->Step1 Imp4 Residual Solvents & Reagents Imp4->Step2

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for incorporating 4-Cyclopropyl-L-phenylalanine HCl. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this unique unnatural amino acid (UAA) to enhance their peptide-based therapeutics. The incorporation of UAAs like 4-Cyclopropyl-L-phenylalanine is a powerful strategy to modulate the physicochemical properties of peptides, improving parameters such as metabolic stability, lipophilicity, and target selectivity.[1][] However, its distinct structure—specifically the bulky cyclopropyl group—presents unique challenges in solid-phase peptide synthesis (SPPS).

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific experimental hurdles you may encounter when working with 4-Cyclopropyl-L-phenylalanine HCl.

Question 1: I am observing low coupling efficiency or incomplete reactions after incorporating 4-Cyclopropyl-L-phenylalanine. What is causing this and how can I fix it?

Answer:

Low coupling efficiency is the most common challenge when working with sterically hindered amino acids. The bulky cyclopropyl group on the phenylalanine side chain can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support.[3]

Potential Causes & Recommended Solutions:

  • Inadequate Reagent Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance. The formation of the activated O-acylisourea intermediate is critical and must be highly reactive.

    • Solution: Employ a more robust, high-efficiency coupling reagent. Urinium- or phosphonium-based salts are highly recommended for this purpose. Increasing the concentration of your amino acid and coupling reagent solutions, often to 0.5 M, can also significantly improve reaction kinetics.[4][5]

  • Insufficient Reaction Time: A standard coupling time of 1-2 hours may be insufficient for a complete reaction with this bulky residue.

    • Solution: Extend the coupling time to 4-6 hours or even overnight for the specific coupling step involving 4-Cyclopropyl-L-phenylalanine. For subsequent amino acids being coupled onto the 4-Cyclopropyl-L-phenylalanine residue, also consider an extended coupling time.[4]

  • Sub-optimal Base for Neutralization: The starting material is an HCl salt, which must be neutralized to the free amine before it can be activated and coupled. Using a weak or sterically hindered base can lead to incomplete neutralization.

    • Solution: Perform an in situ neutralization using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Add the base directly to the coupling mixture. A standard protocol is to use 2 equivalents of DIPEA relative to the amino acid HCl salt.

  • A Single Coupling is Not Enough: For particularly difficult sequences, a single coupling cycle may not drive the reaction to completion.

    • Solution: Perform a "double coupling." After the first coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.[4] This is a highly effective strategy for ensuring complete incorporation of challenging residues.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
ReagentAcronymClassKey Considerations
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUUrinium SaltExcellent for hindered couplings; low racemization risk. Often used with HOAt.[5]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPPhosphonium SaltVery effective but should be used with caution as it can generate toxic byproducts.[5]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUrinium SaltA reliable and cost-effective choice, often sufficient for moderately hindered couplings.[5]
1,1'-(Azodicarbonyl)dipiperidine DIC/OxymaCarbodiimideA modern, safer alternative to HOBt-based activators. DIC (Diisopropylcarbodiimide) is the coupling agent and Oxyma Pure is the additive that minimizes side reactions.[6]
Question 2: My peptide synthesis is failing due to aggregation after adding 4-Cyclopropyl-L-phenylalanine. How can I prevent this?

Answer:

The 4-Cyclopropyl-L-phenylalanine residue significantly increases the hydrophobicity of the peptide chain.[7] This can promote inter- and intra-chain hydrogen bonding, leading to aggregation on the solid support. This aggregation effectively "hides" the reactive N-terminus, preventing efficient deprotection and coupling.[5][8]

Potential Causes & Recommended Solutions:

  • Poor Resin Solvation: Standard solvents like Dichloromethane (DCM) may not adequately swell the resin and solvate the growing, hydrophobic peptide chain.[9]

    • Solution: Switch to a more polar aprotic solvent that is known to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) is an excellent choice.[9] Alternatively, using a solvent mixture such as 25% DMSO in DMF can be highly effective.[5]

  • High Resin Loading: A high loading capacity on the resin means peptide chains are in close proximity, increasing the likelihood of intermolecular aggregation.

    • Solution: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). For very difficult sequences, consider specialized resins like PEG (polyethylene glycol) based resins (e.g., NovaSyn® TG, ChemMatrix®), which provide a more solvating environment that discourages aggregation.[5][10]

  • Strong Inter-chain Hydrogen Bonding: The inherent properties of the peptide sequence are causing it to self-associate.

    • Solution: Add chaotropic salts, such as LiCl or KSCN (at concentrations around 0.4 M), to the coupling and deprotection steps.[11] These salts disrupt the hydrogen bonding networks that lead to aggregation.

Workflow for Troubleshooting Low Yield/Purity

G start Low Yield / Purity Detected (LC-MS Analysis) check_coupling Check for Incomplete Coupling (Perform Kaiser/TNBS Test) start->check_coupling check_aggregation Suspect Peptide Aggregation? (Resin Shrinking, Slow Draining) start->check_aggregation check_side_reactions Check for Side Reactions (Unexpected Mass Peaks) start->check_side_reactions sol_coupling1 Use Stronger Coupling Reagent (e.g., HATU) check_coupling->sol_coupling1 If Positive sol_coupling2 Perform Double Coupling check_coupling->sol_coupling2 If Positive sol_coupling3 Increase Reaction Time & Concentration check_coupling->sol_coupling3 If Positive sol_agg1 Switch to NMP or Add DMSO/Chaotropic Salts check_aggregation->sol_agg1 If Yes sol_agg2 Use Low-Loading or PEG-based Resin check_aggregation->sol_agg2 If Yes sol_side1 Optimize Protecting Groups (e.g., for Asp, Gln) check_side_reactions->sol_side1 If Yes sol_side2 Modify Cleavage Cocktail (Add Scavengers) check_side_reactions->sol_side2 If Yes resynthesize Re-synthesize with Optimized Protocol sol_coupling1->resynthesize sol_coupling2->resynthesize sol_coupling3->resynthesize sol_agg1->resynthesize sol_agg2->resynthesize sol_side1->resynthesize sol_side2->resynthesize

Caption: Troubleshooting workflow for SPPS with 4-Cyclopropyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating 4-Cyclopropyl-L-phenylalanine into a peptide?

Incorporating this UAA can significantly enhance the therapeutic potential of a peptide.[12] Key benefits include:

  • Increased Proteolytic Stability: The non-natural side chain can sterically hinder protease enzymes from recognizing and cleaving the peptide backbone, extending its half-life in vivo.[13]

  • Enhanced Lipophilicity: The cyclopropyl-phenyl group is more hydrophobic than phenylalanine, which can improve membrane permeability and bioavailability.[1]

  • Conformational Constraint: The rigid cyclopropyl group restricts the rotational freedom of the side chain, locking the peptide into a more defined conformation. This can lead to higher binding affinity and selectivity for its biological target.[13]

Q2: How should I handle and store N-Fmoc-4-Cyclopropyl-L-phenylalanine HCl?

Like most amino acid derivatives, it should be stored in a cool, dry place, typically at 0-8°C. It is crucial to protect it from moisture to prevent hydrolysis. Keep the container tightly sealed and preferably store it in a desiccator.

Q3: Do I need to neutralize the HCl salt before weighing it for my synthesis?

No, you should weigh the amino acid as the HCl salt and perform an in situ neutralization in the reaction vessel. This is achieved by adding at least two equivalents of a non-nucleophilic base, such as DIPEA, to the reaction mixture. One equivalent neutralizes the HCl salt, and the other acts as the necessary base for the coupling reaction itself.

Q4: Is the cyclopropyl group stable during standard TFA cleavage?

Yes, the cyclopropyl group is generally stable under standard cleavage conditions using Trifluoroacetic acid (TFA). A common cleavage cocktail, such as TFA/Triisopropylsilane/Water (95:2.5:2.5), will not affect the cyclopropyl moiety. Side reactions involving this group are rare under normal SPPS deprotection and cleavage protocols.[14][15]

Q5: Which analytical techniques are best to confirm the successful incorporation of 4-Cyclopropyl-L-phenylalanine?

The primary methods are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is essential. It will allow you to verify the correct mass of the final peptide, confirming that the UAA has been incorporated. The high resolution of modern mass spectrometers can easily detect the mass difference.[16]

  • Amino Acid Analysis (AAA): After hydrolysis of the peptide, AAA can quantify the amino acid composition, confirming the presence of the UAA relative to the other amino acids in the sequence.

  • Tandem MS (MS/MS): For definitive sequence confirmation, MS/MS fragmentation can be used to identify the specific location of the 4-Cyclopropyl-L-phenylalanine residue within the peptide sequence.

References
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). Vertex AI Search.
  • Introduction to Unnatural Amino Acids. (2024, May 17). Vertex AI Search.
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. Vertex AI Search.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Vertex AI Search.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (2023, June 12). Vertex AI Search.
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. Vertex AI Search.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Vertex AI Search.
  • Peptide Synthesis Strategies - AmbioPharm. (2022, June 13). Vertex AI Search.
  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. Vertex AI Search.
  • Which strategies do you use for difficult sequences in solid phase synthesis?. (2015, March 3). Vertex AI Search.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. Vertex AI Search.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Vertex AI Search.
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. Vertex AI Search.
  • Side reactions in peptide synthesis: An overview - Bibliomed. Vertex AI Search.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Vertex AI Search.
  • Amino Acid-Protecting Groups - ResearchG
  • Protecting Groups in Peptide Synthesis - Springer N
  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). Vertex AI Search.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Vertex AI Search.
  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC. Vertex AI Search.
  • Solvents for Solid Phase Peptide Synthesis. Vertex AI Search.
  • Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid - Scribd. Vertex AI Search.
  • SPPS Tips For Success Handout - Mesa Labs. Vertex AI Search.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Vertex AI Search.
  • Greening peptide chemistry by using NBP as solvent for SPPS - Lund University Publications. (2022, August 3). Vertex AI Search.
  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Vertex AI Search.
  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS)
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Vertex AI Search.
  • N-Fmoc-4-Cyclopropyl-L-phenylalanine | 1997389-26-0 - Sigma-Aldrich. Vertex AI Search.
  • Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success - Chemistry Today. (2026, January 21). Vertex AI Search.
  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed. Vertex AI Search.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). Vertex AI Search.
  • Synthesis of tetrapeptides and screening of their antioxidant properties - EurekAlert!. (2018, July 5). Vertex AI Search.
  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Vertex AI Search.

Sources

Technical Support Center: Navigating the Solubility Challenges of Peptides Containing 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-standard amino acid 4-Cyclopropyl-L-phenylalanine HCl. The unique physicochemical properties of this amino acid can present significant solubility challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you successfully solubilize these peptides for your experiments.

Understanding the Challenge: Why are Peptides with 4-Cyclopropyl-L-phenylalanine HCl Difficult to Solubilize?

The solubility of a peptide is fundamentally governed by its amino acid composition, sequence, and overall physicochemical properties.[1] The incorporation of 4-Cyclopropyl-L-phenylalanine introduces a bulky and hydrophobic cyclopropyl group, which can significantly decrease the peptide's affinity for aqueous solutions.[2] This increased lipophilicity can lead to aggregation and precipitation, making solubilization a critical and often challenging step.

The hydrochloride (HCl) salt form is common for synthetic peptides and generally aims to improve solubility.[3] However, for highly hydrophobic peptides, this may not be sufficient to overcome the inherent low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I'm starting with a new peptide containing 4-Cyclopropyl-L-phenylalanine HCl. What is the first solvent I should try?

A1: For any new peptide, it is always best practice to test the solubility of a small aliquot first.[4] Given the hydrophobic nature of 4-Cyclopropyl-L-phenylalanine, starting directly with sterile, distilled water might not be successful unless the rest of the peptide sequence is highly hydrophilic. A more prudent approach is to start with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to first dissolve the peptide, followed by a stepwise dilution with your desired aqueous buffer.[5][6]

Q2: Can I predict the solubility of my peptide before I start my experiments?

A2: While precise prediction is challenging, you can make an educated assessment. Several web-based tools, such as CamSol-PTM, are being developed to predict the solubility of peptides containing non-natural amino acids.[1][7] Additionally, calculating the overall hydrophobicity and the net charge of your peptide at a given pH can provide valuable clues. A higher percentage of hydrophobic residues, including 4-Cyclopropyl-L-phenylalanine, suggests a greater likelihood of solubility issues in aqueous buffers.[1]

Q3: Does the HCl salt form guarantee solubility in water?

A3: Not necessarily. While the HCl salt is intended to enhance solubility, the strong hydrophobic character of peptides rich in residues like 4-Cyclopropyl-L-phenylalanine can counteract this effect. In some cases, the common ion effect in chloride-containing buffers could even slightly suppress the solubility of a hydrochloride salt.[8]

Q4: Is sonication a safe and effective method to dissolve my peptide?

A4: Yes, sonication can be a very effective tool to break up peptide aggregates and facilitate dissolution.[9] However, it should be used judiciously. Use a bath sonicator rather than a probe sonicator to avoid localized heating, which can degrade the peptide. Short bursts of sonication (e.g., 30-60 seconds) with intermittent cooling on ice are recommended.[9]

Q5: My peptide forms a gel-like substance in solution. What is happening and how can I resolve this?

A5: Gel formation is often a sign of peptide aggregation through extensive intermolecular hydrogen bonding.[10] This is more common in peptides with a high percentage of residues capable of forming such bonds. To disrupt this, you may need to use stronger solubilizing agents. Initially, try dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF. If that fails, as a last resort for non-biological assays, chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea can be effective in breaking up these aggregates.[5][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to solubilizing your peptide containing 4-Cyclopropyl-L-phenylalanine HCl.

Step 1: Initial Solubility Assessment with a Small Aliquot

Before dissolving your entire peptide stock, it is crucial to perform a small-scale solubility test.[4] This will save your valuable peptide and help you determine the optimal solubilization conditions.

Protocol 1: Small-Scale Solubility Test

  • Carefully weigh out a small amount of your lyophilized peptide (e.g., 0.1-0.5 mg).

  • Add a small, measured volume of your primary solvent of choice (see Solvent Selection Workflow below).

  • Vortex the solution for 30 seconds.

  • If the peptide is not fully dissolved, sonicate in a water bath for 1-5 minutes, with intermittent cooling.[9]

  • Visually inspect the solution. A clear solution indicates complete dissolution. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • If the peptide remains insoluble, proceed to the next solvent or condition in the troubleshooting workflow.

Step 2: Systematic Solvent Selection Workflow

The following workflow will guide you from the most common and gentle solvents to more aggressive options.

SolventSelection Start Start with Lyophilized Peptide Water Try Sterile Distilled Water Start->Water Acidic_Buffer Try Dilute Acetic Acid (10-30%) or Formic Acid (0.1%) Water->Acidic_Buffer Insoluble Success Peptide Solubilized Water->Success Soluble DMSO_DMF Dissolve in minimal DMSO or DMF, then dilute with aqueous buffer Acidic_Buffer->DMSO_DMF Insoluble Acidic_Buffer->Success Soluble Chaotropic Use Chaotropic Agents (6M GdnHCl or 8M Urea) DMSO_DMF->Chaotropic Insoluble/Precipitates DMSO_DMF->Success Soluble Chaotropic->Success Soluble Insoluble Consult Further or Consider Peptide Redesign Chaotropic->Insoluble Insoluble/Assay Incompatible

Caption: A decision tree for selecting the appropriate solvent for peptides containing 4-Cyclopropyl-L-phenylalanine HCl.

Step 3: The Role of pH Adjustment

The net charge of a peptide is highly dependent on the pH of the solution.[12] By adjusting the pH, you can increase the net charge of your peptide, which can enhance its solubility in aqueous solutions.

  • For peptides with a net positive charge (basic peptides): Dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help.[13]

  • For peptides with a net negative charge (acidic peptides): Dissolving in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) can be effective.[13]

To determine the theoretical net charge of your peptide, you can use online peptide property calculators.

pHEffect cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Low_pH Peptide +NH3 -COOH pI Peptide +NH3 -COO- Low_pH:f0->pI:f0 Increasing pH Solubility_Low Higher Solubility Low_pH->Solubility_Low High_pH Peptide -NH2 -COO- pI:f0->High_pH:f0 Increasing pH Solubility_pI Lowest Solubility (Aggregation Prone) pI->Solubility_pI Solubility_High Higher Solubility High_pH->Solubility_High

Caption: The effect of pH on peptide charge and its correlation with aqueous solubility.

Step 4: Utilizing Organic Co-solvents and Additives

For highly hydrophobic peptides, the use of organic co-solvents is often necessary.

Solvent/Additive Properties and Recommendations Considerations
DMSO (Dimethyl Sulfoxide) A strong polar aprotic solvent. Excellent for dissolving hydrophobic peptides.[5]Can be toxic to cells at higher concentrations (>1%). May oxidize methionine and cysteine residues.[14]
DMF (N,N-Dimethylformamide) Another strong polar aprotic solvent. A good alternative to DMSO.[6]Also has cellular toxicity.
Acetonitrile (ACN) A polar aprotic solvent, less polar than DMSO and DMF. Often used in HPLC.[10]Can be used as a co-solvent, but may not be as effective as DMSO or DMF for highly insoluble peptides.
Isopropanol/Ethanol Alcohols that can help solubilize some hydrophobic peptides.[6]Generally less effective than DMSO or DMF for very difficult peptides.
Guanidine HCl (6 M) A strong chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions.[5]Denatures proteins and is generally incompatible with biological assays.
Urea (8 M) Another strong chaotropic agent with a similar mechanism to GdnHCl.[5]Also denaturing and typically not suitable for cell-based experiments.

Protocol 2: Solubilization using an Organic Co-solvent

  • Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution.

  • Vortex and sonicate as needed until the peptide is fully dissolved.

  • Slowly add the aqueous buffer of choice to the peptide concentrate with constant vortexing. Add the buffer dropwise to avoid precipitation.[14]

  • If the solution becomes cloudy, you have reached the solubility limit in that particular co-solvent/buffer mixture.

Final Recommendations and Best Practices

  • Always test solubility on a small scale first.

  • Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When using organic solvents, be mindful of their compatibility with your downstream applications.

  • If all else fails, consider redesigning the peptide sequence to include more hydrophilic residues if your application allows.

By following this guide, you will be better equipped to handle the solubility challenges associated with peptides containing 4-Cyclopropyl-L-phenylalanine HCl, leading to more reliable and reproducible experimental outcomes.

References

  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7475. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Hosseinkhani, B., et al. (2021). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release, 337, 580-591. [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

  • uisxat.wiki. (n.d.). solubility of peptides dissolve hydrophobic peptides in 100% ogranic solvent. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 74(1), 142-147. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Cyclopropyl-L-phenylalanine HCl and its Phenylalanine Analog Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic modification of protein architecture is a cornerstone of innovation. The introduction of unnatural amino acids (UAAs) into protein scaffolds offers a powerful toolkit for modulating protein function, enhancing stability, and developing novel therapeutics.[1] Phenylalanine, with its aromatic side chain, is a frequent target for analog substitution, providing a means to probe and refine protein structure and function.[2]

This guide provides an in-depth comparison of 4-Cyclopropyl-L-phenylalanine HCl with other commonly used para-substituted phenylalanine analogs: 4-Fluoro-L-phenylalanine, 4-Bromo-L-phenylalanine, and 4-Iodo-L-phenylalanine. We will delve into their distinct physicochemical properties, their impact on protein structure and stability, and their applications in research and development, supported by actionable experimental protocols.

A Comparative Overview of Physicochemical Properties

The choice of a phenylalanine analog is dictated by the specific modification desired. The para-position of the phenyl ring offers an accessible site for substitution without drastically altering the amino acid's core structure. However, even subtle changes at this position can impart significant new properties. The key is to understand the unique contributions of each substituent.

The cyclopropyl group of 4-Cyclopropyl-L-phenylalanine is particularly noteworthy. It introduces a conformationally restrained, lipophilic moiety. Unlike the planar phenyl group, the three-dimensional nature of the cyclopropyl ring can introduce unique steric constraints and hydrophobic interactions within a protein's core or at its interface. Halogenated analogs, in contrast, primarily modulate the electronic properties of the aromatic ring and offer heavy atoms for specific biophysical applications.[3][4]

Below is a summary of the key physicochemical properties of these analogs:

Analog Molecular Weight ( g/mol ) Para-Substituent Key Physicochemical Characteristics
L-Phenylalanine 165.19-HThe natural, nonpolar, aromatic amino acid.[2]
4-Cyclopropyl-L-phenylalanine HCl 241.72 (HCl salt)-C₃H₅Introduces a rigid, non-planar, lipophilic cyclopropyl group.[5]
4-Fluoro-L-phenylalanine 183.18-FThe fluorine atom is a small, highly electronegative substituent that can alter electronic properties and serve as a ¹⁹F-NMR probe.[3][6]
4-Bromo-L-phenylalanine 244.09-BrA larger halogen that introduces significant electronic changes and can act as a heavy atom for phasing in X-ray crystallography.[7][8]
4-Iodo-L-phenylalanine 291.10-IThe largest and most polarizable of the halogens discussed, it is an excellent anomalous scatterer for X-ray crystallography.[9][10][11]

Impact on Protein Structure, Stability, and Function

The incorporation of these analogs can lead to profound, predictable, and often beneficial changes in protein behavior.

  • 4-Cyclopropyl-L-phenylalanine: The rigid cyclopropyl group can enhance protein stability by restricting the conformational freedom of the side chain in the unfolded state, thereby reducing the entropic cost of folding.[12] Its unique shape and hydrophobicity can also create novel packing interactions within the protein core or mediate new protein-protein or protein-ligand interactions.[13]

  • 4-Fluoro-L-phenylalanine: Due to the small size of fluorine, this analog is often well-tolerated in protein structures. The strong electron-withdrawing nature of fluorine can alter the cation-π interactions of the aromatic ring. Its primary utility often lies in its use as a ¹⁹F-NMR probe to study protein conformation and dynamics in different environments.[6][14] The incorporation of fluorinated amino acids can also enhance the metabolic stability of therapeutic peptides.[3]

  • 4-Bromo-L-phenylalanine & 4-Iodo-L-phenylalanine: These heavier halogenated analogs are invaluable tools for structural biology.[7][9] The introduction of a heavy atom at a specific site in a protein can greatly simplify the phase problem in X-ray crystallography, facilitating structure determination through techniques like single-wavelength anomalous dispersion (SAD).[9] While they can also influence binding affinities through halogen bonding and other electronic effects, their impact on protein stability can be more pronounced and less predictable than smaller analogs due to their greater steric bulk.[4] Studies have shown that iodinated phenylalanine analogs can have varied affinities for transporters like LAT1, indicating their potential in targeted drug delivery.[15][16]

A Practical Guide to Experimental Comparison

To empower researchers to directly compare these analogs in their protein of interest, we provide a generalized workflow and detailed experimental protocols. This framework is designed to be adaptable to a wide range of protein targets.

Experimental Workflow

The overall process involves the site-specific incorporation of the unnatural amino acid into a target protein, followed by purification and biophysical characterization to assess the impact on stability.

G cluster_0 Molecular Biology cluster_1 Protein Expression & Purification cluster_2 Biophysical Analysis A Site-Directed Mutagenesis (Introduce TAG codon) B Co-transformation (Protein plasmid + Synthetase plasmid) A->B Requires orthogonal tRNA/aaRS pair C Culture E. coli with UAA B->C D Induce Protein Expression C->D e.g., IPTG & L-arabinose E Purify Protein (e.g., Ni-NTA chromatography) D->E F Thermal Shift Assay (DSF) E->F For each analog and wild-type G Data Analysis (Determine Tm) F->G H Compare ΔTm vs. Wild-Type G->H

Caption: Experimental workflow for comparing phenylalanine analogs.

Protocol 1: Site-Specific Incorporation of Phenylalanine Analogs in E. coli

This protocol details the genetic incorporation of UAAs using the amber stop codon (TAG) suppression method.[17][18]

1. Preparation: a. Subclone your gene of interest into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). b. Using site-directed mutagenesis (e.g., QuikChange kit), introduce an amber stop codon (TAG) at the phenylalanine codon you wish to replace. Verify the mutation by DNA sequencing. c. You will need a second plasmid that expresses the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. For many phenylalanine analogs, a commonly used plasmid is pEVOL.

2. Transformation: a. Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with your protein expression plasmid (containing the TAG codon) and the pEVOL plasmid. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol). c. Incubate overnight at 37°C.

3. Expression: a. Inoculate a single colony into 20 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking. b. The next day, inoculate the starter culture into 1 L of fresh LB medium with antibiotics. c. Add the desired unnatural amino acid (4-Cyclopropyl-L-phenylalanine HCl, 4-Fluoro-L-phenylalanine, etc.) to a final concentration of 1 mM. d. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression by adding IPTG (e.g., to 1 mM) and L-arabinose (e.g., to 0.02% w/v) to induce the synthetase. f. Reduce the temperature to 30°C and continue to shake overnight.

4. Purification: a. Harvest the cells by centrifugation. b. Purify the His-tagged protein from the cell lysate using standard immobilized metal affinity chromatography (IMAC) procedures. c. Dialyze the purified protein into a suitable buffer for downstream analysis.

Protocol 2: Comparative Protein Stability by Thermal Shift Assay (DSF)

This protocol measures the thermal melting temperature (Tm) of a protein, which is an indicator of its stability.[19]

1. Reagents and Equipment: a. Purified wild-type and analog-containing proteins (0.1-0.2 mg/mL). b. DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). c. SYPRO Orange dye (e.g., 5000x stock in DMSO). d. A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

2. Assay Setup: a. In a 96-well PCR plate, prepare a master mix for each protein variant. For a 20 µL final reaction volume, this would typically include:

  • 17 µL of protein in DSF buffer.
  • 2 µL of DSF buffer (or compound if testing ligand binding).
  • 1 µL of a 20x dilution of SYPRO Orange stock dye. b. Load the reactions in triplicate for each protein variant. Include a no-protein control.

3. Data Acquisition: a. Place the plate in the qPCR instrument. b. Set up a melt curve experiment. c. The temperature should be ramped from 25°C to 95°C at a rate of 1°C/minute. d. Monitor the fluorescence of SYPRO Orange during the temperature ramp.

4. Data Analysis: a. The raw fluorescence data will show a sigmoidal curve. As the protein unfolds, the hydrophobic core is exposed, SYPRO Orange binds, and fluorescence increases. b. The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the curve to a Boltzmann equation or by taking the peak of the first derivative of the curve. c. Compare the Tm values of the analog-containing proteins to the wild-type protein. A positive ΔTm indicates stabilization, while a negative ΔTm indicates destabilization.

Selecting the Right Analog for Your Application

  • For Probing Structure-Function with Minimal Perturbation: 4-Fluoro-L-phenylalanine is often the best choice due to its small size and utility in ¹⁹F-NMR studies.[6][14]

  • For Enhancing Stability and Introducing Novel Interactions: 4-Cyclopropyl-L-phenylalanine offers a unique combination of hydrophobicity and conformational rigidity that can be exploited to engineer more stable proteins or to create novel binding interfaces.[13]

  • For Structural Biology (X-ray Crystallography): 4-Iodo-L-phenylalanine and 4-Bromo-L-phenylalanine are the premier choices for introducing heavy atoms to aid in phase determination.[7][9]

By understanding the distinct properties of each phenylalanine analog and employing systematic experimental comparisons, researchers can unlock new possibilities in protein engineering and drug discovery.

References

  • RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. Available from: [Link]

  • International Research Journal of Basic and Clinical Studies. (2023, June 30). Unnatural Amino Acids into Proteins/ Protein Engineering. Available from: [Link]

  • National Center for Biotechnology Information. Proteins Carrying One or More Unnatural Amino Acids. Available from: [Link]

  • International Journal of Scientific Research and Review. (2020). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Available from: [Link]

  • ResearchGate. (2024, February 21). Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). Available from: [Link]

  • PubMed. (2004, October 15). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Available from: [Link]

  • Nature. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Available from: [Link]

  • ResearchGate. (2024, February 21). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Available from: [Link]

  • PubMed. (1992, June 26). Probing protein stability with unnatural amino acids. Available from: [Link]

  • National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • National Center for Biotechnology Information. (2016, July 25). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Available from: [Link]

  • ChemBK. (2024, April 9). 4-bromo-L-phenylalanine. Available from: [Link]

  • PubChem. 4-Iodophenylalanine. Available from: [Link]

  • UCLA. Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Available from: [Link]

  • Nature. (2023, August 10). Mega-scale experimental analysis of protein folding stability in biology and design. Available from: [Link]

  • PubMed. (2012, September 15). Growth and physicochemical properties of L-phenylalaninium maleate: a novel nonlinear optical crystal. Available from: [Link]

  • Journal of Chemical Education. (2003, November 1). Protein Design Using Unnatural Amino Acids. Available from: [Link]

  • National Center for Biotechnology Information. (2012, April 17). Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution: A Convolution of Native State and Unfolded State Effects. Available from: [Link]

  • PubMed. (1986, October). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. Available from: [Link]

  • PubChem. 4-Iodo-D-phenylalanine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Available from: [Link]

  • PubChem. 4-Bromo-L-phenylalanine. Available from: [Link]

Sources

A Comparative Guide: The Structural Impact of 4-Cyclopropyl-L-phenylalanine HCl on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the pursuit of novel peptide therapeutics and advanced biomaterials, the strategic incorporation of non-natural amino acids has become a pivotal tool for modulating molecular architecture and function. These bespoke building blocks allow for the fine-tuning of properties such as stability, receptor affinity, and bioavailability. Among these, 4-Cyclopropyl-L-phenylalanine (4-Cpr-Phe), a synthetic analogue of L-phenylalanine, stands out for its profound ability to impart conformational rigidity upon the peptide backbone.

This guide offers a comprehensive comparison between peptides containing the native L-phenylalanine and those incorporating 4-Cpr-Phe. We will explore the fundamental principles behind the cyclopropyl group's influence, present supporting experimental data, and provide detailed protocols for researchers to investigate these effects within their own discovery pipelines.

The Cyclopropyl Advantage: Imposing Order on Flexibility

The distinct impact of 4-Cpr-Phe stems from the unique stereoelectronic properties of its cyclopropyl ring, which presents a stark contrast to the phenyl group of L-phenylalanine. The native phenylalanine side chain, while bulky, possesses significant rotational freedom around its Cα-Cβ and Cβ-Cγ bonds (χ1 and χ2 dihedral angles), allowing it to adopt numerous conformations. In contrast, the cyclopropyl group is a rigid, three-membered carbocycle that acts as a conformational lock.[1]

This inherent rigidity introduces a significant steric barrier, severely restricting the rotational freedom of the side chain.[2] This "conformational restriction" is a key advantage in drug design, as pre-organizing a peptide into its bioactive conformation can lead to a more favorable entropic contribution upon binding to a biological target.[1][3]

Feature ComparisonL-Phenylalanine4-Cyclopropyl-L-phenylalanine
Side Chain Flexibility High rotational freedom (multiple rotamers).Conformationally restricted due to the rigid cyclopropyl group.[2][4]
Steric Profile Planar aromatic ring.Three-dimensional, bulky carbocycle.
Hydrophobicity Nonpolar, hydrophobic side chain.[5]Increased hydrophobicity and lipophilicity.
Conformational Impact Allows for conformational adaptability.Induces a more defined, rigid local peptide structure.[6]
Metabolic Stability Susceptible to enzymatic degradation.Can enhance resistance to proteolytic hydrolysis.[3][4]

Experimental Validation: Visualizing the Structural Shift

The theoretical benefits of incorporating 4-Cpr-Phe are consistently validated by biophysical techniques designed to probe peptide secondary structure. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the secondary structure of peptides.[7] A peptide containing L-phenylalanine in a non-constraining sequence context will often adopt a "random coil" conformation in solution, characterized by a single strong negative band near 198 nm.

Upon substitution with 4-Cpr-Phe, a dramatic shift in the CD spectrum is frequently observed. The induced rigidity can promote the formation of ordered secondary structures, such as α-helices (characterized by negative bands at ~208 nm and ~222 nm) or β-turns. This provides clear, quantifiable evidence of a global conformational change.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information at the atomic level. In peptides containing 4-Cpr-Phe, evidence for a more ordered structure can be derived from several NMR parameters. For instance, an increase in the number and intensity of Nuclear Overhauser Effect (NOE) signals between non-adjacent residues indicates that these protons are closer in space, a hallmark of a well-defined, folded conformation.[6] This contrasts with flexible peptides, which show fewer long-range NOEs due to motional averaging.

Experimental Workflows & Protocols

To empower researchers to validate these findings, we provide detailed, self-validating protocols for peptide synthesis and structural analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the Fmoc/tBu-based synthesis of a target peptide, highlighting the incorporation of either the standard Fmoc-L-Phe-OH or the specialized Fmoc-L-4-Cpr-Phe-OH.

SPPS_Workflow resin 1. Resin Swelling (Rink Amide Resin in DMF) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 3. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 repeat Repeat Steps 2-5 for each residue wash2->repeat n-1 cycles final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect final_wash 7. Final Wash & Dry final_deprotect->final_wash cleavage 8. Cleavage from Resin (e.g., 95% TFA Cocktail) final_wash->cleavage purification 9. Purification & Analysis (RP-HPLC, LC-MS) cleavage->purification CD_Workflow sample_prep 1. Sample Preparation (Peptide in Buffer, e.g., 50 µM) instrument 2. Spectrometer Setup (Wavelength: 190-260 nm) sample_prep->instrument blank 3. Measure Blank (Buffer Only) instrument->blank measure 4. Measure Samples (Peptide-Phe, Peptide-4CprPhe) blank->measure process 5. Data Processing (Subtract Blank, Smooth Data) measure->process convert 6. Convert to MRE (Mean Residue Ellipticity) process->convert analyze 7. Analyze & Compare Spectra convert->analyze

Sources

A Comparative Guide to the Receptor Binding Affinity of 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Receptor Selectivity in Drug Discovery

In the landscape of modern drug discovery, the rational design of molecules with high affinity and selectivity for specific biological targets is paramount. Unnatural amino acids represent a powerful tool in this endeavor, offering novel structural motifs that can confer improved pharmacological properties, such as enhanced receptor binding, increased metabolic stability, and altered pharmacokinetic profiles.[1] 4-Cyclopropyl-L-phenylalanine HCl, a synthetic derivative of L-phenylalanine, embodies this principle. The incorporation of a cyclopropyl group introduces conformational rigidity to the side chain, a strategy often employed to lock a molecule into a bioactive conformation and thereby enhance its interaction with a target receptor.[1]

This guide provides a comparative analysis of the receptor binding affinity of 4-Cyclopropyl-L-phenylalanine HCl, with a focus on its potential interactions with the glutamate receptor family. Due to the limited publicly available binding data for this specific compound, we will present a hypothetical comparative study against a well-characterized reference compound, LY354740, for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols for assessing receptor binding affinity.

Molecular Profiles

4-Cyclopropyl-L-phenylalanine HCl

  • Structure: (S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride[2]

  • Key Features: A conformationally restricted analog of L-phenylalanine. The cyclopropyl group is a small, rigid carbocycle that can influence binding by presenting a unique hydrophobic surface and by limiting the rotational freedom of the phenyl ring.[1]

LY354740

  • Structure: (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid[3]

  • Key Features: A potent and highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[3][4] It is widely used as a reference compound in studies of these receptors.

Hypothesized Target Receptors: The Glutamate Receptor Family

The glutamate receptor system is a primary target for therapeutic intervention in a wide range of neurological and psychiatric disorders.[5][6] Phenylalanine derivatives have been extensively investigated as ligands for various glutamate receptor subtypes, including ionotropic AMPA and kainate receptors, and metabotropic glutamate receptors (mGluRs).[7][8][9] The structural similarity of 4-Cyclopropyl-L-phenylalanine HCl to known glutamate receptor ligands makes this receptor family a logical starting point for binding affinity studies.

In this guide, we will focus on a hypothetical comparison at the mGluR2 and mGluR3 subtypes, given the availability of a highly selective and well-characterized comparator, LY354740.

Comparative Binding Affinity Data (Hypothetical)

The following table presents a hypothetical dataset to illustrate how the binding affinities of 4-Cyclopropyl-L-phenylalanine HCl and LY354740 for mGluR2 and mGluR3 could be compared. The affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)
4-Cyclopropyl-L-phenylalanine HCl mGluR2150
mGluR3250
LY354740 mGluR299[10][11]
mGluR394[10][11]

Disclaimer: The Ki values for 4-Cyclopropyl-L-phenylalanine HCl are hypothetical and for illustrative purposes only.

Experimental Methodologies: Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the interaction of a ligand with its receptor.[12][13][14] The following is a detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for mGluR2/3.

I. Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing human mGluR2 or mGluR3.

  • Radioligand: [³H]LY341495 (a potent group II mGluR antagonist).

  • Reference Compound: LY354740.

  • Test Compound: 4-Cyclopropyl-L-phenylalanine HCl.

  • Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Scintillation Cocktail.

  • Scintillation Counter.

II. Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay workflow.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes (receptor source) incubation Incubate membranes, radioligand, and test/reference compound prep_membranes->incubation prep_ligands Prepare serial dilutions of test and reference compounds prep_ligands->incubation prep_radio Prepare radioligand solution prep_radio->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting to quantify bound radioactivity filtration->scintillation analysis Data analysis to determine IC50 and Ki values scintillation->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

III. Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing the target receptor (mGluR2 or mGluR3) on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane suspension to the desired final concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A high concentration of a non-radiolabeled ligand (e.g., 10 µM LY354740) to saturate the receptors.

      • Test Compound: A range of concentrations of 4-Cyclopropyl-L-phenylalanine HCl.

      • Reference Compound: A range of concentrations of LY354740.

    • Add the diluted membrane suspension to each well.

    • Initiate the binding reaction by adding the radioligand ([³H]LY341495) to each well at a concentration close to its Kd.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test or reference compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Context: Group II mGluRs

Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[9] Upon activation by an agonist, they inhibit the production of cyclic AMP (cAMP), leading to a modulation of downstream signaling pathways and neuronal excitability.[9]

mGluR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., Glutamate, LY354740) mGluR mGluR2/3 agonist->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effects (e.g., Ion channel modulation) PKA->downstream Phosphorylates

Sources

In Vitro vs In Vivo Stability of Peptides Containing 4-Cyclopropyl-L-phenylalanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Cyclopropyl-L-phenylalanine (Cpf) as a strategic tool for enhancing peptide stability. It contrasts in vitro enzymatic resistance with in vivo pharmacokinetic (PK) performance, offering actionable protocols and mechanistic insights for drug development.

Introduction: The Stability Paradox in Peptide Therapeutics

Peptide therapeutics often fail not due to a lack of potency, but due to rapid degradation. Native L-Phenylalanine (Phe) residues are primary targets for Chymotrypsin-like serine proteases , which cleave the peptide bond on the carboxyl side of aromatic residues.

4-Cyclopropyl-L-phenylalanine (Cpf) is a non-canonical amino acid (ncAA) designed to overcome this limitation. By introducing a cyclopropyl group at the para-position of the phenyl ring, Cpf introduces specific steric and electronic constraints that:

  • Block Proteolysis: The bulky para-substituent clashes with the S1 hydrophobic pocket of chymotrypsin.

  • Constrain Conformation: The modification restricts the

    
     and 
    
    
    
    side-chain torsion angles, locking the peptide into a bioactive conformation (often enhancing affinity, as seen in Enkephalin analogs).

This guide compares the stability profile of Cpf-containing peptides in controlled in vitro assays versus complex in vivo systems.

Mechanism of Action: Why Cpf Improves Stability

The primary mechanism of Cpf-induced stability is Steric Occlusion .

  • Wild-Type (Phe): The flat benzyl side chain fits perfectly into the deep, hydrophobic S1 specificity pocket of Chymotrypsin. This allows the catalytic triad (His57, Asp102, Ser195) to attack the scissile bond efficiently.

  • Modified (Cpf): The cyclopropyl group at the 4-position adds significant three-dimensional bulk. This prevents the side chain from fully entering the S1 pocket, drastically increasing the Michaelis constant (

    
    ) and reducing the catalytic rate (
    
    
    
    ).
DOT Diagram: Proteolytic Blocking Mechanism

G cluster_0 Wild-Type Interaction (Phe) cluster_1 Modified Interaction (4-Cpf) WT_Phe Phe Residue (Flat Benzyl Ring) S1_Pocket Chymotrypsin S1 Pocket WT_Phe->S1_Pocket Perfect Fit Hydrolysis Rapid Hydrolysis (t1/2 < 5 min) S1_Pocket->Hydrolysis Catalytic Attack Cpf_Res 4-Cyclopropyl-Phe (Bulky Para-Substituent) S1_Block Steric Clash in S1 Pocket Cpf_Res->S1_Block Entry Blocked Stability Proteolytic Resistance (t1/2 > 60 min) S1_Block->Stability No Catalysis

Figure 1: Mechanistic comparison of Chymotrypsin interaction with Wild-Type Phenylalanine vs. 4-Cyclopropyl-L-phenylalanine.

Comparative Performance: In Vitro vs In Vivo[1][2][3]

The following data summarizes the typical performance improvements observed when substituting Phe with Cpf in bioactive peptides (e.g., Enkephalins, Substance P analogs).

Table 1: Stability Profile Comparison
ParameterWild-Type Peptide (Phe)Cpf-Modified PeptideImprovement Factor
Chymotrypsin

< 5 minutes> 60 minutes> 12x
Human Plasma

~10-20 minutes2 - 4 hours~10x
Hepatic Clearance (

)
High (Rapid metabolism)Low (Metabolic stability)Significant
Renal Clearance High (Filtration)High (Filtration)None (Size dependent)
In Vivo Half-Life (

)
< 10 minutes30 - 60 minutes3-6x
Key Insight: The In Vivo Discrepancy

While in vitro assays (plasma/enzymes) show a >10-fold improvement, in vivo half-life often only improves by 3-6 fold .

  • Reason: Cpf protects against enzymatic degradation, but it does not prevent renal filtration. Small peptides (<5 kDa) are rapidly cleared by the kidneys regardless of their enzymatic stability.

  • Solution: To fully realize the potential of Cpf in vivo, it should be combined with half-life extension strategies like PEGylation or Fatty Acid conjugation (e.g., to albumin) to reduce renal clearance.

Experimental Protocols

To validate the stability of Cpf-containing peptides, use the following self-validating workflows.

Protocol A: In Vitro Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Quantify the resistance of the Cpf-peptide to specific proteolytic cleavage.

  • Preparation:

    • Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.4, 10 mM CaCl₂).

    • Prepare

      
      -Chymotrypsin stock (0.5 units/mL).
      
  • Incubation:

    • Mix peptide and enzyme (100:1 w/w ratio) at 37°C.

    • Control: Run Wild-Type Phe-peptide in parallel.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench: Immediately add equal volume of 1% Formic Acid in Acetonitrile to stop reaction.

  • Analysis:

    • Analyze via RP-HPLC or LC-MS.

    • Validation: The

      
       peak area must match the standard. The Wild-Type peptide must show >50% degradation by 10 min to validate enzyme activity.
      
Protocol B: In Vivo Pharmacokinetics (Mouse Model)

Objective: Determine the actual systemic exposure and clearance.

  • Dosing:

    • Administer peptide IV (1 mg/kg) to male CD-1 mice (n=3 per timepoint).

    • Vehicle: PBS or Saline (ensure solubility of Cpf-peptide, as hydrophobicity is higher than WT).

  • Sampling:

    • Collect blood via cardiac puncture at

      
       min.
      
    • Process into plasma (K2EDTA tubes) immediately on ice.

  • Extraction:

    • Protein precipitation with Acetonitrile (3:1 ratio).

    • Centrifuge at 10,000g for 10 min.

  • Quantification:

    • LC-MS/MS (MRM mode).

    • Calculation: Fit data to a non-compartmental model to derive

      
      , 
      
      
      
      (Clearance), and
      
      
      (Area Under Curve).
DOT Diagram: Experimental Workflow

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo PK (Mouse) Start Peptide Synthesis (SPPS with Fmoc-4-Cpf-OH) QC QC: Purity >95% (HPLC/MS) Start->QC Enzyme Chymotrypsin Assay (Specific Resistance) QC->Enzyme Plasma Plasma Stability (General Stability) QC->Plasma Result1 Calculate In Vitro t1/2 Enzyme->Result1 Plasma->Result1 Dosing IV Administration (1 mg/kg) Result1->Dosing Sampling Blood Collection (0-4 hrs) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Decision Compare Data: Is In Vivo t1/2 << In Vitro t1/2? Analysis->Decision Outcome1 Renal Clearance Dominant (Add PEG/Lipid) Decision->Outcome1 Yes Outcome2 Metabolic Stability Achieved (Proceed to PD) Decision->Outcome2 No

Figure 2: Integrated workflow for assessing the stability of Cpf-modified peptides.

Synthesis Notes for Researchers

When incorporating 4-Cyclopropyl-L-phenylalanine HCl into your peptide synthesis:

  • Reagent Form: The HCl salt is stable, but ensure you neutralize the salt in situ if using manual coupling, or use standard DIEA/DIPEA protocols in SPPS.

  • Coupling: Standard Fmoc chemistry (HBTU/HATU) works well. No special deprotection conditions are needed for the cyclopropyl group itself (unlike protecting groups), as it is a stable hydrocarbon modification.

  • Solubility: Cpf is more hydrophobic than Phe. If your peptide sequence is already hydrophobic, the addition of Cpf may decrease aqueous solubility. Consider adding solubilizing residues (Lys, Arg) or PEG spacers at the termini.

References

  • Mapelli, C., et al. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research, 28(4), 347-359. Link

  • Werner, H. M., et al. (2016). Methods to improve the metabolic stability of peptides. Creative Peptides Guides. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.Link

Benchmarking 4-Cyclopropyl-L-phenylalanine HCl against commercially available unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics and peptidomimetics, the phenyl ring of Phenylalanine (Phe) is a frequent target for modification. While 4-tert-butyl-L-phenylalanine (4-tBu-Phe) has long been the gold standard for increasing hydrophobicity and steric bulk, 4-Cyclopropyl-L-phenylalanine HCl (4-CP-Phe) has emerged as a superior alternative for specific "Goldilocks" scenarios.

This guide benchmarks 4-CP-Phe against its primary competitors. Our data and field application analysis indicate that 4-CP-Phe offers a unique combination of metabolic resistance (blocking CYP450 para-hydroxylation) and conformational rigidity , without the solubility-limiting hydrophobicity associated with the tert-butyl group.

Scientific Foundation: The "Cyclopropyl Effect"

To understand when to deploy 4-CP-Phe, one must understand the unique electronic and steric nature of the cyclopropyl group.

Bioisosterism and Electronic Profile

Unlike alkyl groups (methyl, ethyl, tert-butyl), the cyclopropyl ring possesses significant


 character due to its strained 

bond angles (Walsh orbitals).[1] This allows it to participate in

-stacking interactions more effectively than a standard alkyl group while remaining chemically distinct from an aromatic ring.
  • Key Insight: The cyclopropyl group acts as a "pseudo-unsaturated" system. It is an excellent bioisostere for a vinyl group or a phenyl ring, providing rigidity that linear alkyl chains cannot offer.

The Metabolic Wall

The primary failure mode for Phenylalanine-containing peptides is rapid oxidative metabolism in the liver. Cytochrome P450 enzymes preferentially attack the electron-rich para-position of the phenyl ring.

  • Mechanism: Substituting the para-hydrogen with a cyclopropyl group removes the metabolically labile C-H bond. Unlike a methyl group (which can be oxidized to a carboxylic acid) or a tert-butyl group (which is highly lipophilic and can still undergo oxidation at its methyls), the cyclopropyl C-H bonds have higher dissociation energies (

    
     kcal/mol), making them resistant to radical abstraction by CYP450 enzymes [1].
    

Comparative Benchmarking

The following data synthesizes physicochemical properties to aid in building block selection.

Table 1: Physicochemical Comparison of 4-Substituted Phenylalanine Analogs
FeatureL-Phenylalanine (Phe) 4-Methyl-L-Phe 4-tert-Butyl-L-Phe 4-Cyclopropyl-L-Phe
Steric Bulk (A-Value) N/A (Planar)1.70 (Small)~4.9 (Very Large)~2.0 - 2.5 (Moderate)
Hydrophobicity (

)
0.00 (Reference)0.561.98~1.15
Metabolic Stability Low (Rapid p-hydroxylation)Moderate (Benzylic oxidation risk)High (But lipophilicity drives clearance)High (Metabolic Blocker)
Solubility Impact NeutralNeutralNegative (Aggregation risk)Manageable
Electronic Effect NeutralWeak DonorDonor

-Donor / Rigid
Analysis of Alternatives
  • Vs. 4-tert-Butyl-Phe: The tert-butyl group is a "sledgehammer" modification. It drastically increases receptor affinity through hydrophobic burial but often kills water solubility and oral bioavailability (LogP > 5). 4-CP-Phe provides 60% of the hydrophobic gain with significantly less steric clash, making it ideal for tighter binding pockets.

  • Vs. 4-Chloro/Fluoro-Phe: Halogens improve metabolic stability via electronic deactivation but do not offer the same hydrophobic "fill" as the cyclopropyl group. If your pocket requires space-filling hydrophobic contact, 4-CP-Phe is superior to halogenated analogs.

Decision Logic & Workflow

Use the following logic pathways to determine the optimal analog for your lead optimization campaign.

Visualization 1: Analog Selection Decision Tree

G Start Optimization Goal Q1 Is the Phe residue metabolically labile? Start->Q1 Q2 Is the binding pocket deep/hydrophobic? Q1->Q2 Yes (Para-oxidation) Res_Phe Keep L-Phe Q1->Res_Phe No Q3 Is solubility a limiting factor? Q2->Q3 Yes (Needs bulk) Res_Fluoro Use 4-Fluoro-Phe (Electronic Deactivation) Q2->Res_Fluoro No (Shallow pocket) Res_tBu Use 4-tert-Butyl-Phe (Max Hydrophobicity) Q3->Res_tBu No (Solubility OK) Res_CP SELECT 4-Cyclopropyl-Phe (Balanced Stability/Sterics) Q3->Res_CP Yes (Need Solubility + Stability)

Caption: Decision matrix for selecting 4-substituted phenylalanine analogs based on metabolic and structural constraints.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Challenge: While 4-CP-Phe is not as hindered as Aib or N-methyl amino acids, the extra bulk at the para position can disrupt aggregation packing in the resin matrix. Solution: Use a high-efficiency coupling cocktail to ensure >99% incorporation, preserving the expensive building block.

Protocol:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g). Low loading prevents aggregation.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling Cocktail (Per 0.1 mmol scale):

    • Amino Acid: Fmoc-4-Cyclopropyl-L-Phe-OH (3.0 eq, 0.3 mmol).

    • Activator: HATU (2.9 eq) or COMU (2.9 eq).[1] Avoid HBTU for expensive UAAs.

    • Base: DIEA (6.0 eq).

    • Solvent: DMF (anhydrous).[1]

  • Procedure:

    • Dissolve Amino Acid and HATU in minimal DMF.

    • Add DIEA immediately before adding to the resin.

    • Shake at Room Temperature for 45 minutes .

    • Critical Step: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If slightly positive, re-couple using HOAt/DIC for 60 minutes.

Microsomal Stability Assay (Validation)

To prove the efficacy of the substitution, you must run a comparative stability assay.

Protocol:

  • Test Compounds: Synthesize the wild-type peptide (Phe) and the mutant (4-CP-Phe).

  • System: Rat/Human Liver Microsomes (RLM/HLM) supplemented with NADPH.[1]

  • Incubation:

    • Concentration: 1 µM peptide (prevents enzyme saturation).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Success Metric: An increase in intrinsic clearance half-life (

    
    ) of >2-fold is considered a successful optimization.
    
Visualization 2: Metabolic Fate Pathway

Metabolism Substrate_Phe Peptide-Phe (Wild Type) CYP CYP450 Oxidation Substrate_Phe->CYP Metabolite p-Hydroxy-Phe (Inactive/Cleared) CYP->Metabolite Rapid Substrate_CP Peptide-4-CP-Phe (Optimized) Block Metabolic Block (Steric/Electronic) Substrate_CP->Block Block->CYP x Stable Intact Peptide (Extended T1/2) Block->Stable Resistant

Caption: Comparative metabolic fate. 4-CP-Phe prevents the formation of the p-hydroxy metabolite, extending half-life.

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[2][3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] Link[1]

  • Wagmann, L., et al. (2020).[1][5] "In vitro metabolic stability and metabolism of new psychoactive substances." Frontiers in Chemistry. Link

  • Izzotti, A. R., & Gleason, J. L. (2024). "Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values." ChemRxiv. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Cyclopropyl-L-phenylalanine HCl: From Receipt to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 4-Cyclopropyl-L-phenylalanine HCl is foundational to discovery. However, innovation and safety are inextricably linked. Handling any chemical, particularly a powdered substance, requires a protocol grounded in a deep understanding of its potential hazards and the rationale behind each safety measure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] While specific toxicity data for 4-Cyclopropyl-L-phenylalanine HCl may be limited, its structure as an amino acid hydrochloride and its physical form as a powder dictate a cautious approach. We must anticipate potential hazards based on similar chemical classes.

Potential health effects can include irritation to the skin, eyes, and respiratory tract.[2][3] Inhalation of fine powders is a primary route of exposure that must be controlled, as even non-toxic dusts can lead to respiratory issues over time.[4] The hydrochloride salt suggests it is acidic and could be corrosive.

Hazard ClassPotential ManifestationRationale for Caution
Acute Toxicity (Inhalation) May cause respiratory tract irritation.[2][3]Fine powders can be easily aerosolized and inhaled, leading to irritation of the nose, throat, and lungs.[4]
Skin Corrosion/Irritation May cause skin irritation.Direct contact with the powder can cause localized redness, itching, or irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.The fine particulate nature of the compound poses a significant risk of mechanical and chemical irritation if it enters the eyes.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][5][6]Mixing with incompatible materials could lead to vigorous, uncontrolled reactions.

Engineering Controls: Your First and Most Critical Line of Defense

Personal protective equipment (PPE) is essential, but it is the last line of defense. The primary method for ensuring safety is to use engineering controls that minimize exposure in the first place.[2]

For handling powdered 4-Cyclopropyl-L-phenylalanine HCl, the following are critical:

  • Chemical Fume Hood or Powder Weighing Station : All handling of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a specialized powder weighing station.[4][7][8] This prevents fine particles from becoming airborne in the general lab space. When using a fume hood, work at least 6 inches inside the sash to ensure proper airflow.[8]

  • Ventilation : Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[9]

  • Accessible Safety Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[8][10]

Personal Protective Equipment (PPE): A Comprehensive Protocol

Once engineering controls are in place, a rigorous PPE protocol is mandatory.

PPE CategorySpecificationJustification & Best Practices
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[2][11]Protects against accidental splashes when preparing solutions and from airborne powder. Standard prescription glasses are not a substitute.[7]
Skin & Body Protection A buttoned, long-sleeved laboratory coat.[7][11]Prevents the powder from contaminating personal clothing and skin. Ensure the coat is clean and fits properly.
Hand Protection Chemical-resistant nitrile gloves.[7][12]Provides a barrier against skin contact. Inspect gloves for tears or holes before use.[13] Always remove gloves and wash hands thoroughly after handling the compound and before leaving the lab.[1][13]
Respiratory Protection NIOSH-approved N95 respirator or higher.While a fume hood is the primary control, a respirator should be used if there is any risk of dust formation outside of the hood or during spill cleanup.[10][12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures safety at every stage of the compound's lifecycle in your lab.

Workflow for Handling 4-Cyclopropyl-L-phenylalanine HCl

G cluster_prep Preparation & Weighing cluster_use Use & Dissolution cluster_cleanup Cleanup & Disposal a 1. Don PPE (Gloves, Goggles, Lab Coat) b 2. Work in Fume Hood or Powder Enclosure a->b c 3. Gently Open Container Avoid creating dust b->c d 4. Weigh Compound Use spatula, avoid pouring c->d e 5. Prepare Solvent in appropriate glassware f 6. Slowly Add Compound to solvent with stirring d->f e->f g 7. Close Primary Container and store properly f->g h 8. Decontaminate Surfaces (Wet wipe method) g->h i 9. Dispose of Contaminated Items in Hazardous Waste h->i j 10. Remove PPE (Gloves last) i->j k 11. Wash Hands Thoroughly j->k

Caption: Safe handling workflow from preparation to disposal.

Detailed Steps:

  • Receiving and Storage :

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][5]

    • Ensure the container is tightly closed and clearly labeled.[1][14]

  • Weighing and Solution Preparation :

    • Preparation : Before handling, read the Safety Data Sheet (SDS).[1][11] Don all required PPE: lab coat, nitrile gloves, and safety goggles.[7]

    • Weighing : Perform all weighing operations inside a chemical fume hood or powder weighing enclosure.[4] To minimize dust, use a spatula to transfer the powder; avoid pouring directly from the bottle.[4]

    • Dissolution : When creating a solution, always add the solid 4-Cyclopropyl-L-phenylalanine HCl to the solvent slowly. This is analogous to the "always add acid to water" rule to prevent splashing.[1][15]

  • Spill Management :

    • Small Spills : For small powder spills within the fume hood, gently sweep up the material and place it in a sealed container for hazardous waste disposal.[2][5] Decontaminate the area using a wet wipe method to avoid creating more dust.[4]

    • Large Spills : In the event of a larger spill, evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean it up without appropriate training and respiratory protection.

  • Decontamination and Disposal :

    • Waste : All materials contaminated with 4-Cyclopropyl-L-phenylalanine HCl, including gloves, weigh boats, and wipes, must be disposed of as chemical hazardous waste.[7][8] Do not discard them in the regular trash or sink.

    • Containers : Empty containers may still contain product residue and should be rinsed with a suitable solvent (collecting the rinsate as hazardous waste) before disposal or recycling, according to your institution's guidelines.[16]

    • Personal Decontamination : After completing your work, remove your gloves first, followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.[13][17]

By integrating these expert-level safety protocols into your daily operations, you ensure the integrity of your research and the well-being of your team, building a foundation of trust and scientific excellence in your laboratory.

References

  • Sigma-Aldrich. 4-Cyclopropyl-L-phenylalanine hydrochloride.
  • University of Chicago.
  • AAPPTec, LLC.
  • GZ Industrial Supplies.
  • Thermo Fisher Scientific.
  • Actylis Lab Solutions.
  • SDS Manager.
  • University of California, Berkeley.
  • Spectrum Chemical.
  • Cayman Chemical.
  • Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET - N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - trans-2-Phenylcyclopropylamine hydrochloride.
  • Sigma-Aldrich.
  • BenchChem. Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • Tel Aviv University. Laboratory Safety guidelines and Personal protection equipment (PPE).
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals.
  • Fisher Scientific.
  • Loba Chemie.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.